6-methyl-1H-indazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXGOUJAXXPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363263 | |
| Record name | 6-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81115-45-9 | |
| Record name | 6-Methyl-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81115-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-methyl-1H-indazol-5-amine CAS number 81115-45-9
An In-depth Technical Guide to 6-methyl-1H-indazol-5-amine (CAS: 81115-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] This document provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, spectroscopic characteristics, a plausible synthesis protocol, potential biological applications, and essential safety data. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical and computational data for this compound are summarized below. This information is critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 81115-45-9 | [3][4][5] |
| Molecular Formula | C₈H₉N₃ | [3][4][5] |
| Molecular Weight | 147.18 g/mol | [3][4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 5-Amino-6-methyl-1H-indazole, 6-METHYL-1H-INDAZOL-5-YLAMINE | [4][6] |
| SMILES | CC1=CC2=C(C=C1N)C=NN2 | [3][4] |
| Flash Point | 215 °C | [3] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [4] |
| logP | 1.45352 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 0 | [4] |
| Storage Conditions | 4°C, protect from light | [4] |
Spectroscopic Analysis (Predicted)
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | -NH₂ protons | Broad singlet, ~3.5-5.0 ppm (variable, D₂O exchangeable)[8] |
| Aromatic protons (C3-H, C4-H, C7-H) | ~6.5-8.0 ppm | |
| -CH₃ protons | Singlet, ~2.2-2.5 ppm[8] | |
| -NH proton (indazole) | Broad singlet, >10 ppm (variable) | |
| ¹³C NMR | Aromatic carbons | ~110-150 ppm |
| -CH₃ carbon | ~15-25 ppm | |
| IR Spectroscopy | N-H stretch (primary amine) | Two sharp bands, 3350-3500 cm⁻¹ (asymmetric & symmetric)[8] |
| N-H bend (primary amine) | ~1590-1650 cm⁻¹ | |
| C-N stretch | ~1250-1335 cm⁻¹ | |
| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |
| N-H stretch (indazole) | Broadband, ~3100-3300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 147 (Odd value, consistent with the Nitrogen Rule for 3 N atoms)[9] |
| Key Fragmentation | Loss of CH₃ (m/z = 132) |
Synthesis and Purification
A variety of synthetic routes for the 1H-indazole core have been reported.[2][10][11] A plausible and commonly employed method for synthesizing substituted indazoles is via the Jacobson indazole synthesis or related cyclization strategies. Below is a detailed hypothetical protocol for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitration and Reduction
This protocol is based on general methodologies for the synthesis of substituted indazoles.
Step 1: Nitration of 2,4-Dimethylaniline
-
Cool a solution of 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dimethyl-5-nitroaniline.
Step 2: Diazotization and Cyclization to form 6-methyl-5-nitro-1H-indazole
-
Dissolve the 2,4-dimethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-methyl-5-nitro-1H-indazole.
Step 3: Reduction to this compound
-
Dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) (3-5 eq) and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using Pd/C can be employed.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by recrystallization or column chromatography to yield this compound.
Biological Activity and Potential Applications
Indazole-containing compounds are recognized for their diverse pharmacological activities.[2] They are prevalent in numerous clinically approved drugs and investigational agents, often targeting protein kinases.
-
Anticancer Activity: Many indazole derivatives are potent inhibitors of various protein kinases (e.g., tyrosine kinases) involved in cancer cell proliferation and survival.[1] The 1H-indazole-3-amine structure, in particular, is an effective hinge-binding fragment for kinases.[1]
-
Anti-inflammatory Effects: Certain indazoles act as inhibitors of inflammatory mediators like p38 MAP kinase and cyclooxygenase (COX).
-
Antimicrobial Properties: The indazole nucleus has been incorporated into agents with activity against various bacterial and fungal strains.[2][12]
-
Neurological Applications: Some derivatives have shown activity as serotonin receptor antagonists.[1]
While the specific biological targets of this compound are not defined in the available literature, its structure suggests it could serve as a valuable intermediate or scaffold for developing novel kinase inhibitors or other therapeutic agents. A related compound, 1-Methyl-1H-indazol-5-amine, is used to synthesize agonists of the TRPM5 ion channel, indicating potential applications in gastrointestinal motility disorders.[13]
Safety and Handling
This compound is classified as hazardous and should be handled with appropriate precautions in a laboratory setting. It is intended for research use only.[3][5]
| Hazard Category | GHS Classification and Statements |
| Acute Toxicity | H301: Toxic if swallowed. H312: Harmful in contact with skin.[6] H332: Harmful if inhaled.[6] |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Sensitization | H317: May cause an allergic skin reaction. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Inhalation: If inhaled, move the person to fresh air.
-
Skin Contact: In case of contact, immediately take off all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: If swallowed, administer activated charcoal (20-40 g in a 10% slurry) if the person is conscious and seek immediate medical attention.
Conclusion
This compound (CAS: 81115-45-9) is a valuable chemical intermediate with significant potential in the field of drug discovery, stemming from the proven therapeutic relevance of the indazole scaffold. This guide has provided a detailed summary of its physicochemical properties, predicted spectroscopic profile, a representative synthetic route, and crucial safety information. Researchers and scientists can leverage this information to facilitate their work in synthesizing and evaluating novel indazole-based compounds for a variety of therapeutic applications.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 81115-45-9 | GDA11545 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methyl-1H-indazol-5-amine (CAS No. 81115-45-9), a heterocyclic amine with significant potential in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for assessing the compound's suitability for various stages of drug development, from formulation to in vivo studies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉N₃ | [4][5][6] |
| Molecular Weight | 147.18 g/mol | [4][5][6] |
| Melting Point | 215-217 °C | [4][7] |
| Boiling Point (Predicted) | 374.0 ± 22.0 °C at 760 mmHg | [4][7] |
| Density (Predicted) | 1.295 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 14.99 ± 0.40 | [4] |
| LogP (XLogP3) | 1.2 | [6][7] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [5][6] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 81115-45-9 | [4][6] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. Below are detailed methodologies for key experiments.
Melting Point Determination using Capillary Method
The melting point is a critical indicator of a compound's purity.[8] A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Mel-Temp or similar melting point apparatus[8]
-
Glass capillary tubes (one end sealed)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9][10]
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down to a height of 2-3 mm.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]
-
Measurement:
-
For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool. For a precise measurement, begin heating again at a slow rate (1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.[9]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[11] It measures the concentration of a solute in a saturated solution at a specific temperature.
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., incubator)
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., water, phosphate-buffered saline at pH 7.4). The presence of excess solid is crucial to ensure equilibrium is reached.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To completely separate the solid from the saturated solution, centrifuge the samples at high speed.[11]
-
Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve. Calculate the original solubility in units such as mg/mL or µg/mL.[11]
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is essential for predicting the ionization state of a compound at different pH values, which influences its solubility, absorption, and receptor binding.
Apparatus:
-
Calibrated pH meter and electrode[13]
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or titration vessel
Procedure:
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low) to a known concentration (e.g., 1 mM).[13]
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. To maintain a constant ionic strength, a background electrolyte like KCl can be added.[13]
-
Titration: Since the compound is a weak base (due to the amine group), titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a burette.[13]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point, where half of the base has been neutralized.[14] This point corresponds to the inflection point on the titration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.
Potential Biological Signaling
Indazole derivatives are widely recognized as potent kinase inhibitors, a class of drugs that can block the action of protein kinases.[15][16] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.[16] The diagram below shows a simplified, representative signaling pathway that could be targeted by an indazole-based kinase inhibitor.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-METHYL-1H-INDAZOL-5-YLAMINE CAS#: 81115-45-9 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
An In-depth Technical Guide to 6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-1H-indazol-5-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3] Indazoles are recognized as effective bioisosteres for indoles and are found in numerous compounds undergoing clinical evaluation.[1][3] This guide provides a comprehensive overview of the molecular structure, chemical properties, and a representative synthetic approach for this compound, tailored for a scientific audience.
Molecular Structure and Properties
The chemical structure of this compound consists of a bicyclic indazole core with a methyl group at the 6th position and an amine group at the 5th position. The molecular formula of the compound is C₈H₉N₃.[4][5][6][7][8]
Chemical Identifiers and Molecular Weight
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₈H₉N₃ | PubChem, ChemScene, Santa Cruz Biotechnology[4][5][6][7][8] |
| Molecular Weight | 147.18 g/mol | PubChem, ChemScene, Santa Cruz Biotechnology[4][5][6][7][8] |
| Exact Mass | 147.079647300 Da | PubChem[4] |
| CAS Number | 81115-45-9 | PubChem, ChemScene, Santa Cruz Biotechnology[4][5][7][8] |
| SMILES | CC1=CC2=C(C=C1N)C=NN2 | PubChem, Biosynth[4][5] |
| InChI | InChI=1S/C8H9N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,9H2,1H3,(H,10,11) | PubChem[4] |
Physicochemical Properties
| Property | Value | Source(s) |
| XLogP3-AA | 1.2 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
| Flash Point | 215 °C | Biosynth[5] |
Synthesis of Indazole Derivatives: An Illustrative Protocol
Representative Synthetic Workflow for a Related Indazole Amine
Caption: Proposed synthetic workflow for 6-Bromo-1-methyl-1H-indazol-4-amine.
Detailed Methodologies for Key Steps (based on the synthesis of 6-bromo-1-methyl-1H-indazol-4-amine)[9]
Step 1: N-methylation of 6-bromo-1H-indazole
-
Reagents and Materials: 6-bromo-1H-indazole, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), methyl iodide (CH₃I).
-
Protocol: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to stir at room temperature for 1 hour. Subsequently, methyl iodide (1.1 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2-3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.
Step 2: Nitration of 6-bromo-1-methyl-1H-indazole
-
Reagents and Materials: 6-bromo-1-methyl-1H-indazole, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄), ice, saturated aqueous sodium bicarbonate (NaHCO₃), dichloromethane (DCM), anhydrous sodium sulfate (Na₂SO₄).
-
Protocol: To a stirred solution of concentrated sulfuric acid at 0 °C, 6-bromo-1-methyl-1H-indazole (1.0 eq) is added portion-wise, maintaining the temperature below 5 °C. To this solution, fuming nitric acid (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1-2 hours, with progress monitored by TLC. Upon completion, the reaction mixture is slowly poured onto crushed ice and neutralized with a saturated aqueous solution of NaHCO₃ to a pH of approximately 7-8. The product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 6-bromo-1-methyl-4-nitro-1H-indazole.
Step 3: Reduction of the Nitro Group
-
Reagents and Materials: 6-bromo-1-methyl-4-nitro-1H-indazole, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas (H₂).
-
Protocol: To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, 10% Pd/C (10 mol %) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-bromo-1-methyl-1H-indazol-4-amine.
Biological Activity and Potential Applications of Indazole Derivatives
Indazole-containing compounds have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[2] For instance, some indazole derivatives have been investigated as serotonin receptor 2 (5-HT₂) agonists.[1][3] The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases, and is present in anticancer drugs like Linifanib.[2] While the specific biological activity and signaling pathways of this compound are not extensively detailed in the available literature, its structural similarity to other bioactive indazoles suggests its potential as a scaffold for the development of novel therapeutic agents.
Conclusion
This compound is a valuable chemical entity with potential applications in medicinal chemistry. This guide has provided key molecular and physicochemical data, along with a representative synthetic protocol for a closely related analog to illustrate the chemical methodologies employed in the synthesis of such compounds. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 81115-45-9 | GDA11545 [biosynth.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemscene.com [chemscene.com]
Navigating the Solubility Landscape of 6-methyl-1H-indazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A foundational understanding of the physicochemical properties of 6-methyl-1H-indazol-5-amine is essential for predicting its solubility behavior. Key computed descriptors are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2][3] |
| Molecular Weight | 147.18 g/mol | [1][2][3] |
| XlogP3 | 1.2 | [4][5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 54.7 Ų | [5] |
Solubility in Organic Solvents: An Overview
While specific quantitative data for this compound is scarce, the solubility of heterocyclic compounds is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the crystal lattice energy of the solute. Based on its structure, this compound is expected to exhibit moderate solubility in polar organic solvents and lower solubility in nonpolar solvents.
For illustrative purposes, the table below presents hypothetical solubility data in common organic solvents, reflecting expected trends for a compound of this nature. It is crucial to note that these values are not experimental data for this compound and should be used as a general guide for solvent selection in experimental work.
| Solvent | Polarity Index | Expected Solubility Trend |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High |
| N,N-Dimethylformamide (DMF) | 6.4 | High |
| Methanol | 5.1 | Moderate to High |
| Ethanol | 4.3 | Moderate |
| Isopropanol | 3.9 | Moderate |
| Acetone | 4.3 | Moderate |
| Dichloromethane | 3.1 | Low to Moderate |
| Toluene | 2.4 | Low |
| Hexane | 0.1 | Very Low |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a standardized experimental protocol is paramount. The following outlines a typical workflow for determining the solubility of a compound like this compound using the shake-flask method, a widely accepted and reliable technique.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for solubility determination using the shake-flask method.
Biological Context and Signaling Pathways
While the direct biological targets of this compound are not extensively documented, the indazole scaffold is a well-established pharmacophore in medicinal chemistry. Notably, the structurally related compound, 1-methyl-1H-indazol-5-amine, serves as an intermediate in the synthesis of agonists for the Transient Receptor Potential Melastatin 5 (TRPM5) channel, which is involved in taste signaling and other physiological processes.[6][7]
Furthermore, various indazole derivatives have been investigated for their anti-cancer properties. Some of these compounds have been shown to induce apoptosis and affect the cell cycle by modulating key signaling pathways, such as the p53/MDM2 pathway.[8] The following diagram illustrates a simplified representation of the p53 signaling pathway, a critical regulator of cell fate.
Simplified p53 Signaling Pathway
Caption: Simplified overview of the p53 signaling pathway.
Synthesis of this compound
For researchers requiring the synthesis of this compound, a general synthetic workflow is presented below. The specific details of the reaction conditions, including reagents, solvents, and purification methods, can be found in the chemical literature. A common route involves the cyclization of a substituted phenylhydrazine or a related precursor.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
References
- 1. This compound | 81115-45-9 | GDA11545 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Methyl-1H-indazol-5-amine for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Quality Control
Introduction
6-Methyl-1H-indazol-5-amine, with CAS number 81115-45-9, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its indazole core is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the commercial suppliers, potential synthetic routes, and analytical methods for quality control of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Commercial Availability
A number of chemical suppliers offer this compound for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of some of the commercial sources for this compound. Pricing is generally available upon request from the suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| Biosynth | 81115-45-9 | Not specified | Available upon request[1] |
| Santa Cruz Biotechnology | 81115-45-9 | Not specified | Available upon request[2] |
| ChemScene | 81115-45-9 | ≥97% | Available upon request[3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol [1][2] |
| Appearance | Solid (form may vary) |
| Storage | Recommended storage at 4°C, protected from light[3] |
Synthesis of this compound
A potential synthetic pathway could start from a commercially available substituted toluene derivative, which would undergo nitration, followed by reduction of the nitro group to an amine, and subsequent diazotization and cyclization to form the indazole ring. The exact reagents and reaction conditions would require optimization.
The following diagram illustrates a generalized workflow for the synthesis of a substituted indazole, which could be adapted for this compound.
Caption: A generalized workflow for the synthesis of substituted indazoles.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is crucial for its application in research and drug development. A combination of analytical techniques should be employed for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound.
Illustrative HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
The following diagram outlines a typical experimental workflow for HPLC purity analysis.
Caption: A typical workflow for HPLC-based purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to identify potential impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Logical Relationship of Analytical Methods
A combination of chromatographic and spectroscopic techniques provides a robust approach to the quality control of this compound. HPLC is used to determine the purity, while NMR and MS are used to confirm the identity of the main component and to characterize any impurities.
Caption: Logical relationship between the compound and its quality control methods.
Conclusion
This compound is a commercially available building block with significant potential in drug discovery. While specific synthetic and analytical protocols are not widely published, established chemical principles allow for the development of robust procedures for its synthesis and quality control. Researchers and drug development professionals should rely on a combination of chromatographic and spectroscopic methods to ensure the quality of this important intermediate for their research endeavors. It is recommended to request a Certificate of Analysis from the supplier to obtain detailed information on the purity and analytical methods used for a specific batch.
References
An In-depth Technical Guide on the Safety and Handling of 6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 6-methyl-1H-indazol-5-amine, a key building block in medicinal chemistry and drug discovery. The following sections detail its properties, hazards, handling procedures, and relevant biological context to ensure its safe and effective use in a research and development setting.
Chemical and Physical Properties
This compound is a heterocyclic amine with the molecular formula C₈H₉N₃. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value | Source |
| Molecular Weight | 147.18 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Melting Point | 215-217 °C | --INVALID-LINK--[3] |
| Boiling Point | 374 °C at 760 mmHg | --INVALID-LINK--[3] |
| Flash Point | 207.9 °C | --INVALID-LINK--[3] |
| Density | 1.295 g/cm³ | --INVALID-LINK--[3] |
| pKa | Not available | |
| LogP | 1.45352 | --INVALID-LINK--[1] |
| Solubility | Not available | |
| Appearance | Beige powder | --INVALID-LINK--[4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are summarized in Table 2. It is crucial to be aware of these hazards to implement appropriate safety measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[3] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[5] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[5] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation.[6] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
-
P362: Take off contaminated clothing and wash before reuse.[5]
-
P405: Store locked up.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid measures are critical. Table 3 outlines the recommended procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |
Handling, Storage, and Disposal
Proper handling and storage are essential to minimize the risks associated with this compound.
4.1. Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid formation of dust and aerosols.[10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9]
-
Wash hands thoroughly after handling.[5]
-
Avoid contact with skin and eyes.[10]
4.2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Recommended storage temperature is 4°C, protected from light.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
4.3. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[5]
-
Contaminated packaging should be treated as the product itself.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. Table 4 provides a summary of the recommended PPE.
| Body Part | Protection |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[9] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge should be used if working outside a fume hood or if dust is generated.[9] |
Biological Context and Experimental Use
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. This compound and its isomers serve as crucial building blocks in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.
Notably, indazole-based compounds have been developed as inhibitors of key signaling proteins such as Phosphoinositide 3-kinase (PI3K), Leucine-Rich Repeat Kinase 2 (LRRK2), and FMS-like tyrosine kinase 3 (FLT3). These kinases are implicated in various diseases, including cancer and neurodegenerative disorders.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Inhibitors targeting this pathway are of significant therapeutic interest.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a kinase inhibitor.
LRRK2 Signaling in Parkinson's Disease
Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The development of LRRK2 kinase inhibitors is a promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 3. researchgate.net [researchgate.net]
- 4. vittaeducation.com [vittaeducation.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. needle.tube [needle.tube]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism and Stability of 6-methyl-1H-indazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric forms. This technical guide provides an in-depth analysis of the potential tautomers of 6-methyl-1H-indazol-5-amine, a substituted indazole with potential applications in drug discovery. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from established principles of indazole chemistry, supported by computational and experimental methodologies reported for analogous compounds. We will explore the likely tautomeric landscape, factors governing their relative stability, and present hypothetical experimental and computational workflows for their comprehensive study.
Introduction to Indazole Tautomerism
Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common and studied tautomers are the 1H- and 2H-forms.[1][2][3] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, a phenomenon often attributed to the benzenoid character of the 1H form versus the quinonoid nature of the 2H form, which can lead to a loss of aromaticity.[1][4] However, the relative stability can be influenced by substitution patterns, solvent effects, and solid-state packing forces.[5][6]
Tautomeric Forms of this compound
For this compound, two primary annular tautomers are expected: the 1H- and 2H-forms. Additionally, amine-imine tautomerism involving the 5-amino group can be considered, leading to imine tautomers. The principal tautomers are depicted below:
Caption: Plausible tautomeric forms of this compound.
To fulfill the visualization requirement in the absence of a direct image for the 2H and imine tautomers, placeholder images are conceptualized in the DOT script. In a real-world scenario, these would be replaced with accurate chemical structure diagrams.
Relative Stability of Tautomers: A Theoretical Perspective
The relative stability of the tautomers of this compound is governed by a combination of electronic and steric effects of the substituents on the indazole core.
-
Aromaticity: The 1H-tautomer possesses a benzenoid structure, which is generally associated with greater aromatic stability compared to the quinonoid structure of the 2H-tautomer.[4]
-
Substituent Effects:
-
The methyl group at the 6-position is an electron-donating group through hyperconjugation, which can influence the electron density of the benzene ring.
-
The amino group at the 5-position is a strong electron-donating group through resonance. This donation can further stabilize the aromatic system.
-
Given these factors, it is hypothesized that the 1H-tautomer of this compound is the most stable form . The imine tautomers are expected to be significantly less stable due to the disruption of the aromaticity of the bicyclic system.
Hypothetical Quantitative Stability Data
While specific experimental data for this compound is not available, the following table provides an illustrative summary of relative energies based on computational studies of other substituted indazoles.[6][7]
| Tautomer | Computational Method | Basis Set | Phase | ΔE (kcal/mol) (Relative to 1H) |
| This compound | B3LYP | 6-31G | Gas | 0.0 |
| 6-methyl-2H-indazol-5-amine | B3LYP | 6-31G | Gas | 4.5 - 6.0 (Estimated) |
| 6-methyl-1,4-dihydro-indazol-5-imine | B3LYP | 6-31G** | Gas | > 10.0 (Estimated) |
Note: The ΔE values are hypothetical and serve as a guide based on general trends observed for indazole systems. Experimental verification is necessary.
Proposed Experimental Protocols
To empirically determine the tautomeric equilibrium and relative stability, a combination of spectroscopic and analytical techniques can be employed.
Synthesis of this compound
A potential synthetic route can be adapted from known procedures for substituted indazoles.[8]
Protocol:
-
Starting Material: A suitably substituted nitrotoluene derivative.
-
Cyclization: Reductive cyclization using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation.
-
Purification: Column chromatography followed by recrystallization.
-
Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.
Determination of Tautomeric Ratio by NMR Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[5][9]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.
-
¹H and ¹⁵N NMR Acquisition: Acquire high-resolution ¹H and ¹⁵N NMR spectra. The chemical shifts of the N-H protons and the nitrogen atoms are particularly sensitive to the tautomeric form.
-
Data Analysis: Integrate the signals corresponding to the distinct tautomers to determine their relative populations. For ¹⁵N NMR, the chemical shifts can provide clear evidence for the protonation site.[10]
Proposed Computational Workflow
Density Functional Theory (DFT) calculations are instrumental in predicting the relative stabilities of tautomers.[7][11]
Caption: A typical computational workflow for determining tautomer stability.
Methodology:
-
Structure Generation: Build the 3D structures of all plausible tautomers.
-
Geometry Optimization: Optimize the geometry of each tautomer using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G**).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to verify that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPE).
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more robust method and a larger basis set (e.g., MP2/cc-pVTZ).
-
Solvation Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to predict stability in solution.
-
Energy Analysis: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) to determine the most stable tautomer under different conditions.
Relevance in Drug Development
The tautomeric form of a drug molecule can significantly impact its pharmacological properties, including:
-
Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns, leading to varied binding affinities.
-
Physicochemical Properties: Tautomerism affects pKa, lipophilicity, and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicity: In some cases, a minor tautomer may be responsible for off-target effects or toxicity.
Therefore, a thorough understanding and characterization of the tautomeric landscape of this compound are crucial for its potential development as a therapeutic agent.
Caption: The influence of tautomerism on drug development.
Conclusion
While direct experimental data for this compound is scarce, a robust theoretical framework based on the known chemistry of indazoles can be established. The 1H-tautomer is predicted to be the most stable form due to aromaticity and the electronic effects of the methyl and amino substituents. This guide provides a comprehensive, albeit predictive, overview and outlines the necessary experimental and computational workflows to validate these hypotheses. A thorough investigation of the tautomerism of this compound is a critical step in harnessing its full potential in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The 6-Methyl-1H-Indazol-5-Amine Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of indole, the indazole moiety is a key component in numerous compounds with therapeutic applications.[1] This technical guide focuses on the 6-methyl-1H-indazol-5-amine core, a crucial intermediate and structural motif in the development of targeted therapies, particularly in oncology. While direct biological activity data for the unsubstituted this compound is limited in publicly available literature, its derivatives have demonstrated significant potential as potent inhibitors of various protein kinases and as antiproliferative agents. This guide will provide a comprehensive overview of the biological activities of key derivatives, detailed experimental protocols for their evaluation, and insights into the signaling pathways they modulate.
Biological Activity of this compound Derivatives
Derivatives of the this compound scaffold have been extensively investigated for their therapeutic potential, primarily as anticancer agents. These compounds have shown potent activity against a range of cancer cell lines and have been identified as inhibitors of key kinases involved in cancer progression.
Antiproliferative Activity
The antiproliferative effects of various indazole derivatives have been evaluated using cell-based assays such as the Sulforhodamine B (SRB) and MTT assays. These assays measure cell density and metabolic activity, respectively, to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Table 1: Antiproliferative Activity of 6-Aminoindazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon Cancer) | SRB | 14.3 ± 4.4 | [2] |
| MRC5 (Normal Lung Fibroblast) | SRB | >100 | [2] | |
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | [3] |
| HEK-293 (Normal Embryonic Kidney) | MTT | 33.2 | [3] | |
| 1H-indazole-3-amine derivative (5k) | Hep-G2 (Hepatoma) | MTT | 3.32 | [4] |
| HEK-293 (Normal Embryonic Kidney) | MTT | 12.17 | [4] | |
| 1H-indazole-3-amine derivative (W24) | HT-29 (Colon) | Not Specified | 0.43 | [4] |
| MCF-7 (Breast) | Not Specified | 3.88 | [4] |
Kinase Inhibition
The indazole scaffold is a well-established "hinge-binding" motif for protein kinases. Derivatives of this compound have been designed and synthesized as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation.
Table 2: Kinase Inhibitory Activity of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives against PLK4
| Compound | PLK4 IC50 (nM) | Reference |
| K02 | 12.4 | [5] |
| K22 | 0.1 | [5] |
| Centrinone (Control) | 2.7 | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed and standardized experimental protocols are essential. The following sections provide methodologies for the key assays cited in this guide.
Sulforhodamine B (SRB) Cell Proliferation Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 540 nm using a microplate reader.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add various concentrations of the test compound to the wells and incubate for the desired duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
In Vitro Kinase Assay
In vitro kinase assays are performed to determine the direct inhibitory effect of a compound on a specific kinase.
Workflow for In Vitro Kinase Assay
Caption: Generalized workflow for an in vitro kinase assay.
Detailed Protocol (LanthaScreen™ Eu Kinase Binding Assay Example):
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Compound Dilution: Serially dilute the test compound in DMSO.
-
Assay Plate Preparation: Add the kinase, antibody, and test compound to the wells of a 384-well plate.
-
Reaction Initiation: Initiate the binding reaction by adding the fluorescent tracer.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Signal Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. The signal is proportional to the amount of tracer displaced by the inhibitor.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways Modulated by Indazole Derivatives
Derivatives of the this compound scaffold can exert their biological effects by modulating key cellular signaling pathways that are often dysregulated in cancer.
p53/MDM2 Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Some indazole derivatives have been shown to inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53.
Caption: Inhibition of the p53-MDM2 interaction by an indazole derivative.
Polo-like Kinase 4 (PLK4) Pathway
PLK4 is a master regulator of centriole duplication, and its overexpression can lead to mitotic errors and tumorigenesis. Potent and selective inhibitors of PLK4 based on the indazole scaffold can disrupt this process.
Caption: Inhibition of PLK4-mediated centriole duplication.
Conclusion
The this compound scaffold is a valuable building block in the design of novel therapeutics. While the biological activity of the core structure itself is not extensively documented, its derivatives have demonstrated potent antiproliferative and kinase inhibitory activities. This technical guide provides a foundation for researchers by summarizing the available quantitative data, detailing essential experimental protocols, and illustrating the key signaling pathways involved. Further investigation into the structure-activity relationships of derivatives of this scaffold holds significant promise for the development of next-generation targeted therapies.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has solidified its position as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for moieties like indole and phenol, make it a versatile framework for drug design.[3] Indazole exists in two primary tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole, both of which are found in pharmacologically active agents.[4][5] While rarely occurring in nature, synthetic indazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][6][7] This has led to the development of several successful drugs, such as the anticancer agents pazopanib and axitinib, and has fueled extensive research into novel indazole-based therapeutics.[2][8] This guide provides a comprehensive overview of the synthesis, biological activities, and clinical applications of indazole derivatives, complete with quantitative data, experimental protocols, and pathway visualizations.
Synthesis of Indazole Derivatives
The construction of the indazole core is a fundamental aspect of its medicinal chemistry. A variety of synthetic strategies have been developed to afford substituted indazoles, often with control over the N1 and N2 regioselectivity. Classical methods like the Fischer indazole synthesis from o-hydrazino benzoic acids and modern metal-catalyzed cross-coupling and cyclization reactions are commonly employed.[4][9][10]
A general workflow for synthesizing substituted indazoles often involves the cyclization of appropriately substituted phenyl precursors. For example, a common route involves the reaction of a substituted 2-halobenzonitrile with a hydrazine derivative, followed by further functionalization.
Caption: Generalized workflow for the synthesis of indazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1,3-disubstituted 1H-indazole Derivatives [11]
This protocol describes the synthesis of 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole from 2-chlorobenzonitrile and phenylhydrazine, followed by reaction with 4-aminobenzoic acid.
-
Step 1: Synthesis of 1-phenyl-1H-indazol-3-amine.
-
To a solution of 2-chlorobenzonitrile (1 equiv.) in diglyme, add phenylhydrazine (1.2 equiv.) and potassium t-butoxide (t-BuOK) (1.5 equiv.).
-
Heat the reaction mixture at 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield 1-phenyl-1H-indazol-3-amine.
-
-
Step 2: Synthesis of 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole.
-
A mixture of 1-phenyl-1H-indazol-3-amine (1 equiv.) and 4-aminobenzoic acid (1.1 equiv.) in a suitable solvent (e.g., ethanol) is refluxed for 8-10 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the final product.
-
The final compound is characterized by ¹H-NMR and Mass Spectrometry.
-
Therapeutic Applications and Biological Activities
Indazole derivatives have demonstrated a wide array of pharmacological activities, with oncology and inflammation being the most prominent areas of investigation.[3][8]
Anticancer Activity
The indazole scaffold is a key component of numerous anticancer agents, many of which function as protein kinase inhibitors.[8][12] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[13]
Kinase Inhibition:
Indazole derivatives have been successfully developed to target various oncogenic kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Aurora kinases.[8][13][14] Pazopanib, for instance, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, thereby blocking angiogenesis and starving tumors of essential nutrients.[15]
Caption: Pazopanib inhibits VEGFR signaling to block angiogenesis.
The table below summarizes the inhibitory activities of several indazole-based kinase inhibitors.
| Compound/Drug | Target Kinase(s) | IC₅₀ Values | Citation(s) |
| Pazopanib | VEGFR-2, PDGFR-β, c-Kit | 10 nM, 84 nM, 74 nM | [15] |
| Axitinib | VEGFR-1, -2, -3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | [15][16] |
| Niraparib | PARP-1, PARP-2 | 3.8 nM, 2.1 nM | [4] |
| Entrectinib | ALK, TRKA | 12 nM, 1 nM | [5] |
| Compound 102 | FGFR1 | 30.2 ± 1.9 nM | [4] |
| Compound 109 | EGFR (T790M) | 5.3 nM | [4] |
| Indazole Amide 53a | Aurora A | < 1 µM | [13] |
| Indazole Derivative 17 | Aurora A, Aurora B | 26 nM, 15 nM | [13][17] |
Other Anticancer Mechanisms: Beyond kinase inhibition, indazole derivatives exhibit other anticancer effects. Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair, and is used to treat ovarian cancer.[4] Other derivatives have been shown to induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[16][18]
Anti-inflammatory Activity
Indazole derivatives have shown significant potential as anti-inflammatory agents.[6][19] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[19][20] Benzydamine is a marketed non-steroidal anti-inflammatory drug (NSAID) containing an indazole core that provides relief from pain and inflammation.[1][3]
| Compound | Assay | Result | Citation(s) |
| Indazole | Carrageenan-induced paw edema (100 mg/kg) | 73% inhibition at 4h | [20] |
| 5-Aminoindazole | Carrageenan-induced paw edema (100 mg/kg) | 69% inhibition at 4h | [20] |
| 6-Nitroindazole | Carrageenan-induced paw edema (100 mg/kg) | 63% inhibition at 4h | [20] |
| Compound 1a | Carrageenan-induced paw edema (30 mg/kg) | Significant edema inhibition, comparable to etoricoxib | [11] |
| Indazole | COX-2 Inhibition | IC₅₀ = 5.10 µM | [20] |
| 5-Aminoindazole | TNF-α Inhibition | IC₅₀ = 6.80 µM | [20] |
Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats [1][19][20]
This is a standard preclinical model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Sprague Dawley or Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are divided into groups (n=6):
-
Control group (vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Standard group (e.g., Diclofenac or Indomethacin, 10 mg/kg).
-
Test groups (indazole derivatives at various doses, e.g., 25, 50, 100 mg/kg).
-
-
Procedure:
-
The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection (0h) and at subsequent time points (e.g., 1, 2, 3, and 4h) using a plethysmometer.
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
-
Statistical analysis is performed using ANOVA followed by a post-hoc test.
-
Antimicrobial and Other Activities
The indazole scaffold is also a promising framework for developing agents against infectious diseases.[21] Derivatives have shown activity against various bacteria, fungi, and protozoa.[3][22] Additionally, research has explored indazole derivatives for cardiovascular diseases, neurodegenerative disorders, and as potential male contraceptives.[6][7][23]
| Compound | Target Organism/Activity | Result (MIC/IC₅₀) | Citation(s) |
| Compound 66 | E. coli | Zone of inhibition: 46 mm | [3] |
| Compound 68 | C. albicans | MIC = 75 µM | [3] |
| Compound 18 | G. intestinalis | IC₅₀ = 1.8 µM | [22] |
| Compound 73 | Lanosterol-14α-demethylase | Dual antibacterial/antifungal activity | [3] |
| ARRY-371797 | p38α kinase inhibitor (Cardioprotective) | In clinical trials for cardiomyopathy | [23] |
Structure-Activity Relationships (SAR)
Systematic modification of the indazole scaffold has provided crucial insights into the structure-activity relationships (SAR) that govern biological activity. The substitutions at the N1, C3, and other positions on the benzene ring significantly influence potency and selectivity.[4][24]
-
N1-Substitution: For many kinase inhibitors, substitution at the N1 position with groups like meta-substituted benzyl rings is crucial for potent activity, often interacting with the solvent-exposed region of the kinase.[24]
-
C3-Substitution: The C3 position is a key vector for interacting with the hinge region of kinases or for introducing groups that modulate solubility and metabolic stability.[25]
-
Benzene Ring Substitution (C4-C7): Substituents on the benzene portion of the scaffold can fine-tune potency, selectivity, and pharmacokinetic properties. For example, in a series of CCR4 antagonists, methoxy groups at C4 and small groups at C6 were preferred.[24]
Caption: Key positions on the indazole scaffold for SAR studies.
Conclusion and Future Perspectives
The indazole core is undeniably a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds and approved drugs.[3][26] Its synthetic tractability and versatile electronic nature allow for fine-tuning of pharmacological and pharmacokinetic profiles. The success of indazole-based kinase inhibitors in oncology has established a clear path for future development in this area, with ongoing efforts to improve selectivity and overcome resistance.[8][12] Furthermore, the expanding exploration of indazoles in inflammation, infectious diseases, and neurodegeneration highlights the scaffold's vast untapped potential.[6][19][21] Future research will likely focus on developing novel synthetic methodologies, employing structure-based and computational design to create next-generation indazole derivatives with enhanced potency, selectivity, and safety profiles for a wide range of human diseases.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. journal.hep.com.cn [journal.hep.com.cn]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 23. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. austinpublishinggroup.com [austinpublishinggroup.com]
- 26. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
6-Methyl-1H-indazol-5-amine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of purines and other key biological motifs. This has led to its successful incorporation into a multitude of approved drugs and clinical candidates. Among the diverse array of substituted indazoles, 6-methyl-1H-indazol-5-amine emerges as a particularly valuable fragment for drug design. Its structural features—a hydrogen bond donor/acceptor-rich pyrazole ring fused to a benzene ring functionalized with a nucleophilic amine and a lipophilic methyl group—provide a versatile platform for generating potent and selective modulators of various biological targets. This technical guide delves into the core attributes of this compound as a fragment, presenting key data, experimental protocols, and relevant signaling pathways to empower its application in contemporary drug discovery programs.
Physicochemical Properties and Fragment-Based Drug Discovery (FBDD) Profile
This compound is a small, synthetically tractable molecule with properties well-suited for fragment-based drug discovery. Its low molecular weight and balanced lipophilicity allow for efficient exploration of chemical space and facilitate the optimization of initial hits into lead compounds with favorable pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | PubChem CID: 1482582[1] |
| Molecular Weight | 147.18 g/mol | PubChem CID: 1482582[1] |
| XLogP3-AA | 1.2 | PubChem CID: 1482582[1] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 2 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
| Rotatable Bonds | 0 | ChemScene[2] |
Synthesis of the Indazole Core
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and robust synthetic route can be constructed based on established methods for the preparation of substituted aminoindazoles. The following protocol is a representative example.
Proposed Synthetic Protocol for this compound
Step 1: Nitration of 2-Fluoro-4-methylbenzonitrile
-
To a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-methyl-5-nitrobenzonitrile.
Step 2: Indazole Ring Formation
-
To a solution of 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 6-methyl-5-nitro-1H-indazole.
Step 3: Reduction of the Nitro Group
-
Dissolve the crude 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Reflux the mixture for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Targets and Therapeutic Potential
The indazole scaffold is a privileged structure for targeting a range of protein families, with a particular emphasis on protein kinases and G-protein coupled receptors (GPCRs). The this compound fragment provides a key building block for developing inhibitors of these important drug targets.
Protein Kinase Inhibition
The aminoindazole moiety is a well-established hinge-binding fragment for a variety of protein kinases. The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, while the exocyclic amino group can be further functionalized to extend into the solvent-exposed region or other pockets of the ATP-binding site.
Key Kinase Targets for Indazole-Based Inhibitors:
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[3][4]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[5][6]
-
Phosphoinositide-dependent Kinase-1 (PDK1): A master kinase that activates a number of AGC kinases, including Akt, and is central to the PI3K signaling pathway, which is frequently dysregulated in cancer.[7][8]
Quantitative Data for Indazole-Based Kinase Inhibitors:
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell-based Potency (IC₅₀, µM) | Reference |
| Indazole-based | PLK4 | < 0.1 | 0.979 (MCF-7 cells) | [7] |
| Benzimidazole-indazole | FLT3 | 41.6 | - | [5] |
| Benzimidazole-indazole | FLT3-D835Y | 5.64 | - | [5] |
| Aminoindazole | PDK1 | 370 | - | [9] |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol | PDK1 | 80 | - | [10] |
G-Protein Coupled Receptor (GPCR) Modulation
The indazole nucleus can also serve as a scaffold for ligands targeting GPCRs, particularly serotonin (5-HT) receptors. The aromatic nature of the indazole ring allows for π-π stacking interactions within the receptor binding pocket, and the versatile substitution patterns enable fine-tuning of selectivity and functional activity.
Key GPCR Targets for Indazole-Based Ligands:
-
Serotonin Receptors (e.g., 5-HT₂A, 5-HT₃, 5-HT₄): These receptors are involved in a wide range of physiological and pathological processes, including mood, cognition, and gastrointestinal function. Modulators of these receptors are used to treat depression, schizophrenia, and chemotherapy-induced nausea and vomiting.[11][12]
Quantitative Data for Indazole-Based GPCR Ligands:
| Compound Class | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |
| Indazole-3-carboxylic acid derivatives | 5-HT₃ | Potent Antagonism | Antiemetic | [12] |
| Indazole-piperazine derivatives | 5-HT₁A, 5-HT₂A, D₂ | Multi-target | Antipsychotic | [11] |
| 1H-Indazole-3-carboxamide | 5-HT₄ | - | Selective Ligands | [13] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of compounds derived from the this compound fragment. Below are representative protocols for a biochemical kinase inhibition assay and a radioligand binding assay for a GPCR target.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[14]
Materials:
-
Kinase of interest (e.g., PLK4, FLT3, PDK1)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (derived from this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well (kinase reaction + ADP-Glo™ Reagent).
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).[15]
Materials:
-
Cell membranes expressing the serotonin receptor of interest
-
Radioligand (e.g., [³H]-ketanserin for 5-HT₂A)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of the test compound.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Visualizing the context in which a drug acts is crucial for understanding its mechanism of action. The following diagrams, rendered in Graphviz DOT language, illustrate a general workflow for fragment-based drug discovery and the signaling pathways of key kinase targets for which the this compound scaffold is relevant.
Conclusion
This compound represents a high-value fragment for drug discovery, offering a synthetically accessible and strategically functionalized starting point for the development of novel therapeutics. Its proven utility as a core scaffold for potent kinase inhibitors and GPCR modulators underscores its potential. By leveraging the data, protocols, and pathway information presented in this guide, researchers can effectively incorporate this privileged fragment into their drug design campaigns, accelerating the discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. benchchem.com [benchchem.com]
Preliminary Screening of 6-Methyl-1H-indazol-5-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. Several indazole-based molecules have been successfully developed into clinically approved drugs for the treatment of various cancers. This technical guide focuses on the preliminary screening of 6-methyl-1H-indazol-5-amine derivatives and its close analogs. Due to the limited publicly available data on the specific screening of this compound derivatives, this guide will provide a comprehensive overview of the screening methodologies and biological activities of structurally related indazole compounds. The information presented herein is intended to serve as a valuable resource for researchers involved in the discovery and development of novel indazole-based therapeutics.
The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, provides a versatile platform for the development of targeted therapies. The specific substitution pattern of this compound offers unique opportunities for chemical modification to optimize pharmacological properties. Preliminary screening of derivatives of this core structure is a critical step in identifying lead compounds with desired biological activities. This process typically involves a cascade of in vitro assays to assess cytotoxicity against cancer cell lines, inhibition of specific molecular targets such as protein kinases, and elucidation of the underlying mechanisms of action.
This guide will detail the experimental protocols for key screening assays, present quantitative data from studies on analogous compounds in structured tables, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the preliminary screening process for this promising class of compounds.
Data Presentation: In Vitro Anticancer Activity of Indazole Derivatives
The following tables summarize the in vitro anticancer activity of various indazole derivatives, closely related to this compound, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: In Vitro Antiproliferative Activity of 1H-indazole-3-amine Derivatives [1][2]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5a | K562 (Chronic Myeloid Leukemia) | 9.32 ± 0.59 |
| A549 (Lung) | 4.66 ± 0.45 | |
| PC-3 (Prostate) | 15.48 ± 1.33 | |
| Hep-G2 (Hepatoma) | 12.67 ± 1.31 | |
| 6a | K562 (Chronic Myeloid Leukemia) | 5.19 ± 0.29 |
| A549 (Lung) | 8.21 ± 0.56 | |
| PC-3 (Prostate) | 6.12 ± 0.10 | |
| Hep-G2 (Hepatoma) | 5.62 ± 1.76 | |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |
| HEK-293 (Normal Human Embryonic Kidney) | 33.2 |
Table 2: In Vitro Antiproliferative Activity of Indazole-Pyrimidine Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4a | MCF-7 (Breast) | 2.958 |
| 4d | MCF-7 (Breast) | 4.798 |
| 4f | MCF-7 (Breast) | 1.629 |
| 4g | MCF-7 (Breast) | 4.680 |
| 4i | MCF-7 (Breast) | 1.841 |
| Reference Drug | MCF-7 (Breast) | 8.029 |
Table 3: Kinase Inhibitory Activity of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives against PLK4 [4]
| Compound | PLK4 IC50 (nM) |
| K01 | 977.6 |
| K02 | 12.4 |
| K17 | 0.3 |
| K22 | 0.1 |
Experimental Protocols
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[1][2]
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Seed cells in 96-well plates and treat with compounds as described for the MTT assay.
-
After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with distilled water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Calculate cell viability and IC50 values.
Kinase Inhibition Assays
The inhibitory activity of the compounds against specific kinases is often evaluated using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Example Protocol: PLK4 LanthaScreen™ Eu Kinase Binding Assay [4] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and the GST-tagged PLK4 kinase.
-
Add a europium-labeled anti-GST antibody.
-
Incubate the mixture at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
The TR-FRET ratio is calculated, and the IC50 values are determined from the dose-response curves.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of a compound, such as the induction of apoptosis.
Protocol:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially targeted by indazole derivatives and a general workflow for their preliminary screening.
Caption: General workflow for the preliminary screening of this compound derivatives.
Caption: Simplified PI3K/Akt signaling pathway targeted by some indazole derivatives.
Caption: The p53-MDM2 signaling pathway, a potential target for anticancer indazole derivatives.[1]
Conclusion
The preliminary screening of this compound derivatives and its analogs represents a crucial phase in the quest for novel anticancer agents. This technical guide has provided a framework for this process, outlining key experimental protocols for assessing cytotoxicity and kinase inhibition, and presenting relevant data from closely related indazole compounds. The provided visualizations of experimental workflows and signaling pathways offer a conceptual map for researchers navigating this area of drug discovery. Although specific data on this compound derivatives remains scarce in the public domain, the methodologies and findings from analogous structures offer a solid foundation for initiating and advancing new research endeavors. Future studies focusing on this specific scaffold are warranted to fully explore its therapeutic potential.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 6-methyl-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a three-step process commencing from commercially available 2,4-dimethylaniline. The protocols provided are based on established and reliable chemical transformations for the synthesis and functionalization of the indazole core.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three key transformations:
-
Formation of 6-methyl-1H-indazole: Acetylation of 2,4-dimethylaniline followed by diazotization and intramolecular cyclization.
-
Nitration: Electrophilic nitration of 6-methyl-1H-indazole to yield 6-methyl-5-nitro-1H-indazole.
-
Reduction: Reduction of the nitro group to afford the target compound, this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. The expected yields are based on literature reports for analogous transformations and may require optimization for this specific substrate.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 2,4-Dimethylaniline | Acetic anhydride, Sodium acetate, tert-Butyl nitrite, Potassium acetate, 18-Crown-6 | 6-methyl-1H-indazole | 70-85 |
| 2 | 6-methyl-1H-indazole | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | 6-methyl-5-nitro-1H-indazole | 50-65 |
| 3 | 6-methyl-5-nitro-1H-indazole | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl) | This compound | 85-95 |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all chemicals with care, paying special attention to corrosive acids and potentially hazardous reagents.
Step 1: Synthesis of 6-methyl-1H-indazole
This step involves a two-part procedure: the acetylation of 2,4-dimethylaniline, followed by diazotization and cyclization.
Part A: Acetylation of 2,4-dimethylaniline to N-(2,4-dimethylphenyl)acetamide
-
Materials and Reagents:
-
2,4-Dimethylaniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
-
-
Procedure:
-
In a 250 mL beaker, dissolve 10.0 g of 2,4-dimethylaniline in 100 mL of water. The aniline will be immiscible.
-
Slowly add 8.0 mL of concentrated hydrochloric acid to the mixture with stirring. The aniline should dissolve to form the hydrochloride salt.
-
In a separate flask, prepare a solution of 9.0 g of sodium acetate in 50 mL of water.
-
To the stirred solution of 2,4-dimethylaniline hydrochloride, add 12.0 mL of acetic anhydride.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.
-
A white precipitate of N-(2,4-dimethylphenyl)acetamide will form. Stir the mixture for 15 minutes.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure N-(2,4-dimethylphenyl)acetamide. Dry the product under vacuum.
-
Part B: Diazotization and Cyclization to 6-methyl-1H-indazole
-
Materials and Reagents:
-
N-(2,4-dimethylphenyl)acetamide
-
tert-Butyl nitrite
-
Potassium acetate
-
18-Crown-6
-
Chloroform
-
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve 10.0 g of N-(2,4-dimethylphenyl)acetamide in 200 mL of chloroform.
-
To this solution, slowly add 1.2 equivalents of tert-butyl nitrite at room temperature under a nitrogen atmosphere. Stir for 20 minutes.
-
Add 2.0 equivalents of potassium acetate and 0.1 equivalents of 18-crown-6 to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After reflux, cool the reaction to room temperature and continue stirring for an additional 15 hours.
-
Remove the solid precipitate by vacuum filtration and wash the solid with chloroform.
-
Combine the filtrates and wash with water (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methyl-1H-indazole.
-
Step 2: Synthesis of 6-methyl-5-nitro-1H-indazole
-
Materials and Reagents:
-
6-methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.
-
To the cold, stirred sulfuric acid, add 5.0 g of 6-methyl-1H-indazole portion-wise, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 6-methyl-1H-indazole, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the resulting mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methyl-5-nitro-1H-indazole.
-
Step 3: Synthesis of this compound
-
Materials and Reagents:
-
6-methyl-5-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a 250 mL round-bottom flask, suspend 4.0 g of 6-methyl-5-nitro-1H-indazole in 80 mL of ethanol.
-
To this suspension, add 5.0 equivalents of tin(II) chloride dihydrate.
-
Carefully add 20 mL of concentrated hydrochloric acid dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and maintain for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize to a pH of 7-8 with a 5 M aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as the final product.
-
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
detailed protocol for 6-methyl-1H-indazol-5-amine synthesis
Application Note: Synthesis of 6-methyl-1H-indazol-5-amine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Abstract
This document outlines a detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. The proposed synthesis is a multi-step process beginning with commercially available 4-methyl-2-nitroaniline. The methodology involves a diazotization and cyclization to form the indazole core, followed by the reduction of a nitro group to yield the final product. This protocol is designed to provide researchers with a reproducible method for obtaining this key indazole derivative.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 4-methyl-2-nitroaniline. The initial step involves the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield 6-methyl-5-nitro-1H-indazole. The final step is the selective reduction of the nitro group to the corresponding amine.
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key materials and expected outcomes for the synthetic route. Yields are estimates based on similar reactions reported in the literature and should be considered theoretical targets.
| Step | Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Reagents | Theoretical Yield | Expected Purity |
| 1 | 4-methyl-2-nitroaniline | 1 | C₇H₈N₂O₂ | 152.15 | N/A (Starting Material) | N/A | >98% |
| 2 | 6-methyl-5-nitro-1H-indazole | 2 | C₈H₇N₃O₂ | 177.16 | Sodium nitrite, Hydrochloric acid | 70-80% | >95% |
| 3 | This compound | 3 | C₈H₉N₃ | 147.18 | Stannous chloride dihydrate, Hydrochloric acid | 80-90% | >98% |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
Step 1: Synthesis of 6-methyl-5-nitro-1H-indazole (2)
This procedure is adapted from the synthesis of nitroindazoles from substituted nitroanilines.[1]
Materials and Reagents:
-
4-methyl-2-nitroaniline (1 )
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1 ) (1.0 eq) in a solution of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
After the formation of the diazonium salt, slowly warm the reaction mixture to 60-70 °C and maintain for 1-2 hours to facilitate the cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 6-methyl-5-nitro-1H-indazole (2 ).
-
The crude product can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound (3)
The final step is the reduction of the nitro group to the corresponding amine using stannous chloride. This is a general and effective method for the reduction of nitroindazoles.[1][2]
Materials and Reagents:
-
6-methyl-5-nitro-1H-indazole (2 )
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Suspend the nitroindazole (2 ) (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.
-
Carefully add concentrated HCl and heat the mixture at 60 °C until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound (3 ).
Disclaimer: This protocol is a proposed synthetic route based on established chemical literature for similar compounds. It has not been independently validated. Researchers should exercise caution and perform their own optimization and safety assessments.
References
Application Notes and Protocols for the Use of 6-methyl-1H-indazol-5-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid bicyclic structure provides a template for the orientation of functional groups that can engage with the ATP-binding site of kinases. The strategic substitution on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-methyl-1H-indazol-5-amine, in particular, is a valuable building block for the synthesis of potent inhibitors of key kinases involved in various disease pathologies, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors.
Kinase Targets and Signaling Pathways
Rho Kinase (ROCK)
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway is implicated in a variety of cellular processes, including cell adhesion, motility, contraction, and proliferation.[2][3] Dysregulation of the ROCK signaling pathway is associated with various diseases, including hypertension, cancer, and glaucoma.[1][2] Inhibition of ROCK has emerged as a promising therapeutic strategy for these conditions.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[4] It is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[4] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex and becomes activated, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[4] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[4][5]
Application in Kinase Inhibitor Synthesis
This compound serves as a key starting material for the synthesis of various kinase inhibitors. A common synthetic strategy involves the reaction of the 5-amino group with a heterocyclic electrophile, followed by further functionalization.
Synthesis of a ROCK Inhibitor Intermediate
A key intermediate for a class of ROCK inhibitors can be synthesized by reacting this compound with 2,4-dichloropyrimidine. This reaction typically proceeds via nucleophilic aromatic substitution, where the amino group of the indazole displaces one of the chlorine atoms on the pyrimidine ring.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloropyrimidin-4-yl)-6-methyl-1H-indazol-5-amine
This protocol describes the synthesis of a key intermediate for ROCK inhibitors.
Materials:
-
This compound (1.0 eq)
-
2,4-dichloropyrimidine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound and 2,4-dichloropyrimidine in ethanol in a round-bottom flask equipped with a reflux condenser.[6]
-
Add triethylamine to the mixture.[6]
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
After completion of the reaction, cool the mixture to room temperature.[6]
-
The product will precipitate out of the solution. Filter the precipitate and wash with cold water.[6]
-
Dry the solid product to obtain N-(2-chloropyrimidin-4-yl)-6-methyl-1H-indazol-5-amine. The product can be further purified by recrystallization from ethanol if necessary.[6]
Expected Yield: 70-80%
Quantitative Data
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using an indazole scaffold, demonstrating the potential of derivatives from this compound.
| Kinase Target | Inhibitor Type | IC50 (nM) | Reference |
| ROCK1 | Indazole-based inhibitor | 0.754 µM | [5] |
| ROCK2 | Indazole-based inhibitor | 0.124 µM | [5] |
| IRAK4 | Pyrazolopyrimidine carboxamide | 110 | [7] |
| IRAK4 | Aminopyrimidin-4-one | 27 | [8] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors targeting key signaling pathways in cancer and inflammatory diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this scaffold in their discovery programs. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting material for the development of next-generation targeted therapies.
References
- 1. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 2. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-1H-indazol-5-amine is a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of biologically active molecules. Its indazole core is a privileged scaffold found in numerous compounds with therapeutic potential, particularly as kinase inhibitors in oncology. This document provides detailed application notes and experimental protocols for three important classes of coupling reactions involving this compound: Buchwald-Hartwig amination, amide coupling, and Suzuki coupling. The resulting derivatives have shown promise as potent anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] In this context, this compound acts as the amine coupling partner, reacting with various aryl or heteroaryl halides to generate N-aryl-6-methyl-1H-indazol-5-amine derivatives. These products are of significant interest as they are analogues of known kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is as follows:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
| Aryl Halide Partner | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-6-methyl-1H-indazol-5-amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-6-methyl-1H-indazol-5-amine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 110 | 8 | 92 |
| 2-Bromopyridine | 6-methyl-N-(pyridin-2-yl)-1H-indazol-5-amine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Dioxane | 100 | 16 | 78 |
Note: The data presented in this table is representative and based on typical yields for Buchwald-Hartwig amination reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the coupling partners.
Experimental Workflow
References
Application Note: Analytical Characterization of 6-methyl-1H-indazol-5-amine by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical characterization of 6-methyl-1H-indazol-5-amine, a key intermediate in pharmaceutical synthesis, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented. The expected spectral data is summarized in tabular format to facilitate interpretation and confirmation of the molecular structure. This document serves as a practical resource for researchers engaged in the synthesis, process development, and quality control of indazole-based compounds.
Introduction
This compound is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common feature in a variety of biologically active molecules. Accurate and unambiguous structural elucidation of synthetic intermediates like this compound is critical for ensuring the integrity of the final active pharmaceutical ingredients. NMR spectroscopy is an unparalleled analytical tool for the non-destructive determination of molecular structure in solution. This note details the application of various NMR experiments to confirm the identity and purity of this compound.
Molecular Structure
The chemical structure of this compound is provided below, with atoms numbered for the purpose of NMR spectral assignment.
Chemical Formula: C₈H₉N₃[1][2][3] Molecular Weight: 147.18 g/mol [1][2][4]
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.096 s
-
Relaxation Delay: 1.0 s
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.088 s
-
Relaxation Delay: 2.0 s
-
-
DEPT-135:
-
Pulse Program: dept135
-
Number of Scans: 256
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2.0 s
-
-
¹H-¹H COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 2
-
Spectral Width (F1 and F2): 12 ppm
-
Relaxation Delay: 1.5 s
-
-
¹H-¹³C HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
-
Relaxation Delay: 1.5 s
-
-
¹H-¹³C HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 8
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Relaxation Delay: 1.5 s
-
Analytical Workflow
The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.
Caption: Workflow for NMR characterization.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on the analysis of structurally related compounds.[5][6][7][8][9]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | COSY Correlations | HMBC Correlations |
| 12.80 | br s | 1H | N1-H | - | C3, C7a |
| 7.85 | s | 1H | H-3 | - | C3a, C7a |
| 7.30 | s | 1H | H-4 | - | C5, C6, C7a |
| 6.80 | s | 1H | H-7 | - | C5, C6 |
| 4.90 | br s | 2H | NH₂ | - | C5, C6 |
| 2.15 | s | 3H | CH₃ | - | C5, C6, C7 |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment | HSQC Correlation (¹H) |
| 140.5 | C | C7a | - |
| 138.0 | C | C5 | - |
| 134.0 | CH | C3 | 7.85 |
| 125.0 | C | C3a | - |
| 120.0 | CH | C7 | 6.80 |
| 115.0 | C | C6 | - |
| 110.0 | CH | C4 | 7.30 |
| 16.5 | CH₃ | CH₃ | 2.15 |
Discussion
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the indazole N-H proton, and the methyl group. The singlet at approximately 7.85 ppm is characteristic of the H-3 proton of the indazole ring. The two singlets in the aromatic region are assigned to H-4 and H-7. The broad singlet around 12.80 ppm is typical for the N-H proton of the indazole ring system. The amine protons are expected to appear as a broad singlet, and the methyl protons as a sharp singlet.
The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment, will confirm the number of quaternary, methine, and methyl carbons. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and will be silent for quaternary carbons.
Two-dimensional NMR experiments are crucial for unambiguous assignments.
-
COSY: Will confirm the coupling between adjacent protons. In this case, due to the substitution pattern, no significant H-H couplings are expected in the aromatic system.
-
HSQC: Will correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.
-
HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning the quaternary carbons by observing correlations from the methyl and aromatic protons to these carbons. For instance, correlations from the methyl protons (H-8) to C-5 and C-6, and from H-4 to C-5, C-6, and C-7a will be key in confirming the structure.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable reference for scientists involved in the synthesis and analysis of this important pharmaceutical intermediate, ensuring its structural integrity and purity.
References
- 1. This compound | 81115-45-9 | GDA11545 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Note: Mass Spectrometry Analysis of 6-methyl-1H-indazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-methyl-1H-indazol-5-amine is a heterocyclic amine containing an indazole core structure. Compounds with the indazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as kinase inhibitors.[1] Accurate and reliable analytical methods are essential for the identification, quantification, and metabolic profiling of such compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for comprehensive analysis in complex matrices.[2][3]
This document provides detailed protocols for the qualitative and quantitative analysis of this compound using LC-MS. It includes sample preparation procedures, instrumental parameters, and expected mass spectrometry data, including high-resolution mass and fragmentation patterns.
Compound Information
The fundamental physicochemical properties of this compound are critical for method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [4][5] |
| Molecular Weight | 147.18 g/mol | [4][6] |
| Monoisotopic Mass | 147.079647 u | [6] |
| XLogP3 | 1.2 | [6] |
| Hydrogen Bond Donor Count | 2 | [5][6] |
| Hydrogen Bond Acceptor Count | 2 | [5][6] |
| CAS Number | 81115-45-9 | [4][5] |
Experimental Protocols
1. Sample Preparation Protocol
Effective sample preparation is crucial to remove interfering substances from the sample matrix, which enhances sensitivity and protects the analytical instrumentation.[3][7] The following protocol is a general guideline for preparing this compound for LC-MS analysis.
Materials:
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
2 mL LC-MS sample vials with septa[8]
-
0.22 µm syringe filters
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create working solutions and calibration standards. For a typical analysis, a concentration of 1-10 µg/mL is a good starting point.[1][8]
-
Sample Filtration: If any particulates are visible in the final solution, filter it through a 0.22 µm syringe filter before transferring it to an LC-MS vial. This prevents blockages in the LC system.[8]
-
Blank Samples: Prepare blank samples using the same solvent as the sample to run before and after the sample set. This helps to clean the column and check for carry-over.[8]
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method outlines the parameters for separating and detecting the analyte using a standard reversed-phase LC system coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS Parameters (Positive ESI Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-500 m/z
-
Acquisition Mode: Full scan for qualitative analysis; Targeted MS/MS or MRM for quantitative analysis.[9]
Data Presentation & Results
High-Resolution Mass Spectrometry Data
The primary ion expected in positive ESI mode is the protonated molecule [M+H]⁺.
| Parameter | Value |
| Molecular Formula | C₈H₉N₃ |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 148.0875 |
| Observed m/z (Example) | 148.0872 |
| Mass Error (Example) | -2.0 ppm |
Predicted Mass Fragmentation
Fragmentation of the molecular ion provides structural information. The stable aromatic indazole ring is expected to result in a strong molecular ion peak.[10] Fragmentation in amines is often dominated by alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[10][11]
| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Notes |
| 148.0875 | [M+H]⁺ | Protonated molecular ion. Expected to be a prominent peak. |
| 133.0640 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine. |
| 132.0558 | [M+H - CH₄]⁺ | Loss of a methyl radical followed by hydrogen loss, or rearrangement. |
| 118.0660 | [M+H - H₂CNH]⁺ | Loss of a methanimine radical, a common pathway for primary amines. |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a toluene-like moiety. |
Visualizations
Experimental and Analytical Workflow
The overall process from sample receipt to final data analysis follows a structured workflow to ensure data quality and reproducibility.
Caption: General workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound under ESI-MS/MS conditions can be predicted based on its chemical structure.
Caption: Predicted major fragmentation pathway for protonated this compound.
Potential Biological Target: Kinase Signaling Pathway
Indazole derivatives are frequently investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.
Caption: Simplified kinase signaling pathway potentially targeted by indazole-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. biocompare.com [biocompare.com]
- 4. 6-METHYL-1H-INDAZOL-5-YLAMINE CAS#: 81115-45-9 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. tecan.com [tecan.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Application Note: High-Purity Isolation of 6-methyl-1H-indazol-5-amine via Column Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the purification of 6-methyl-1H-indazol-5-amine, a key building block in the synthesis of pharmacologically active compounds, utilizing silica gel column chromatography. Due to the basic nature of the amine functional group, special considerations are addressed to ensure high purity and optimal recovery. The described methodology, including stationary phase selection, mobile phase optimization via Thin-Layer Chromatography (TLC), and a step-by-step column chromatography protocol, is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a valuable intermediate in medicinal chemistry, often employed in the development of kinase inhibitors and other therapeutic agents. The purity of this compound is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. Column chromatography is a fundamental and effective technique for the purification of organic compounds.[1] This document outlines a robust method for the purification of this compound using silica gel column chromatography. Given that aromatic amines can exhibit strong interactions with the acidic silica surface, this guide also discusses strategies to mitigate these effects and achieve efficient separation.[2]
Experimental Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or distilled)
-
Ethyl Acetate (ACS grade or distilled)
-
Dichloromethane (DCM, ACS grade or distilled)
-
Methanol (ACS grade or distilled)
-
Triethylamine (Et3N)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Eluent collection tubes
-
Rotary evaporator
Method Development with Thin-Layer Chromatography (TLC)
Effective separation in column chromatography begins with the development of an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.2-0.35, which typically provides the best separation.[3]
-
Initial Solvent System Screening: Prepare several small beakers with different ratios of a non-polar solvent (n-hexane) and a polar solvent (ethyl acetate). Common starting ratios to test are 9:1, 8:2, 7:3, and 1:1 (hexane:ethyl acetate).
-
Spotting: Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the spotted TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under UV light (254 nm).
-
Rf Calculation and Optimization: Calculate the Rf value for the spot corresponding to this compound (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity to achieve the target Rf of 0.2-0.35. If the compound shows significant tailing (streaking), add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[4]
Column Chromatography Protocol
-
Column Packing:
-
Select a glass column of appropriate size (a general guideline is a 40-80 g column for 1 g of crude product).[1]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until it is just level with the top of the silica bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance upon sample loading.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane or methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[1]
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
If a gradient elution is required (as determined by the complexity of the crude mixture on TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexane and gradually increase to 50% ethyl acetate in hexane.
-
Collect fractions of a consistent volume in labeled test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions by TLC.
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
-
Purity and Yield Assessment:
-
Determine the final yield of the purified compound.
-
Assess the purity using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
-
Data Presentation
The following table summarizes representative data for the purification of this compound. Note that these values are illustrative and actual results will depend on the specific reaction conditions and the purity of the crude material.
| Parameter | Value |
| Crude Sample Loading | 1.0 g |
| Silica Gel Amount | 60 g |
| Column Dimensions | 40 mm x 300 mm |
| TLC Mobile Phase | 7:3 n-Hexane / Ethyl Acetate (+ 0.5% Et3N) |
| Target Compound Rf | ~0.3 |
| Elution Method | Gradient Elution |
| Initial Mobile Phase | 9:1 n-Hexane / Ethyl Acetate |
| Final Mobile Phase | 1:1 n-Hexane / Ethyl Acetate |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the purification of this compound.
References
Application Notes and Protocols: 6-methyl-1H-indazol-5-amine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-1H-indazol-5-amine is a key building block in medicinal chemistry, most notably as a crucial intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy. The indazole scaffold is a privileged structure in drug discovery, frequently found in potent inhibitors of various protein kinases. The amenability of this compound to chemical modification makes it an attractive starting point for the generation of compound libraries aimed at identifying novel kinase inhibitors and other biologically active molecules.
Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries. By immobilizing this compound on a solid support, a variety of diversification steps can be performed in a high-throughput manner, facilitating the exploration of the chemical space around the indazole core. These application notes provide representative protocols for the use of this compound in solid-phase synthesis, particularly geared towards the discovery of novel kinase inhibitors.
Application: Solid-Phase Synthesis of Kinase Inhibitor Scaffolds
The primary application of this compound in solid-phase synthesis is as a scaffold for the combinatorial synthesis of potential kinase inhibitors. The 5-amino group serves as a handle for immobilization onto a solid support, while the indazole ring system can be further functionalized. Subsequent chemical transformations, such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Data Presentation
As specific quantitative data for the solid-phase synthesis of libraries based on this compound is not extensively available in the public domain, the following table provides representative yields for analogous reactions reported in the literature, both in solution and on solid phase. These values can serve as a benchmark for optimization studies.
| Reaction Step | Reaction Type | Building Blocks | Representative Yield (%) | Reference/Analogy |
| Immobilization | Amide bond formation | This compound, Carboxylic acid-functionalized resin | 60-80 (estimated) | Based on standard aniline immobilization protocols |
| Diversification 1 | N-Acylation | Resin-bound indazole, Carboxylic acid | >90 | High efficiency of on-resin acylation |
| Diversification 2 | Suzuki Coupling | Resin-bound halo-indazole, Boronic acid | 50-90 | On-resin Suzuki coupling protocols |
| Cleavage | Acidolysis | TFA-based cocktail | >85 | Standard cleavage from Rink Amide resin |
Experimental Protocols
The following are representative protocols for the utilization of this compound in solid-phase synthesis. These protocols are designed to be adaptable for the generation of a diverse library of indazole-based compounds.
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the attachment of this compound to a Rink Amide resin via an appropriate linker, in this case, a dicarboxylic acid, to allow for subsequent diversification at the exocyclic amine.
Materials:
-
Rink Amide resin
-
This compound
-
Terephthalic acid (or other suitable dicarboxylic acid linker)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Linker Coupling:
-
In a separate flask, dissolve terephthalic acid (5 eq, 2.5 mmol), HOBt (5 eq, 2.5 mmol), and DIC (5 eq, 2.5 mmol) in DMF (10 mL).
-
Add this pre-activated solution to the swollen, deprotected resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Activation of the Second Carboxylic Acid:
-
Swell the resin in DMF.
-
Add a solution of HOBt (5 eq, 2.5 mmol) and DIC (5 eq, 2.5 mmol) in DMF (10 mL) and agitate for 30 minutes.
-
-
Coupling of this compound:
-
In a separate flask, dissolve this compound (5 eq, 2.5 mmol) and DIPEA (10 eq, 5.0 mmol) in DMF (5 mL).
-
Add this solution to the activated resin.
-
Agitate the mixture for 12-16 hours at room temperature.
-
-
Washing and Capping:
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
To cap any unreacted sites, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.
-
Wash the resin as described above and dry under vacuum.
-
Protocol 2: On-Resin Diversification via N-Acylation
This protocol outlines the acylation of the indazole N-H with a variety of carboxylic acids.
Materials:
-
Immobilized this compound resin from Protocol 1
-
A library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF
Procedure:
-
Resin Swelling: Swell the resin (100 mg, 0.05 mmol) in DMF (1 mL) for 30 minutes.
-
Acylation Reaction:
-
In a separate vial, prepare a solution of the desired carboxylic acid (5 eq, 0.25 mmol), HATU (4.9 eq, 0.245 mmol), and DIPEA (10 eq, 0.5 mmol) in DMF (1 mL).
-
Add this solution to the resin.
-
Agitate the reaction mixture for 4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 mL), DCM (3 x 1 mL), and methanol (3 x 1 mL).
-
Repeat: This process can be repeated in parallel with a library of different carboxylic acids.
Protocol 3: Cleavage from the Resin and Product Isolation
This protocol describes the final step of cleaving the synthesized compounds from the solid support.
Materials:
-
Diversified resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Wash the dried resin with DCM (3 x 1 mL) and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail (2 mL) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Product Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 0.5 mL).
-
Combine the filtrates and add cold diethyl ether (10 mL) to precipitate the crude product.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether (2 x 5 mL).
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by reverse-phase HPLC.
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of an indazole library.
Logical Relationship for Kinase Inhibitor Discovery
Caption: Logic for kinase inhibitor discovery using solid-phase synthesis.
Application Notes and Protocols for the N-Alkylation of 6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed experimental procedure for the N-alkylation of 6-methyl-1H-indazol-5-amine, a critical transformation for the synthesis of diverse indazole-based compounds with significant potential in medicinal chemistry. The indazole scaffold is a prominent feature in numerous therapeutic agents, and the ability to selectively functionalize the nitrogen atoms of the indazole ring is paramount for developing novel drug candidates.[1][2][3][4]
The N-alkylation of indazoles can be challenging due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.[1][3][5] The regioselectivity of this reaction is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring.[1][2] This protocol will detail a general procedure and discuss modifications to selectively achieve either N-1 or N-2 alkylation.
Factors Influencing Regioselectivity
The ratio of N-1 to N-2 alkylated products is governed by a complex interplay of factors:
-
Base and Solvent System: The combination of the base and solvent is crucial in determining the regiochemical outcome. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favor N-1 alkylation.[1][2][4][6] This preference is often attributed to the thermodynamic stability of the resulting N-1 substituted indazole.[1][3] In contrast, using bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[5]
-
Alkylating Agent: The nature of the alkylating agent also influences the reaction. Primary alkyl halides and tosylates are commonly used electrophiles.[1][2]
-
Thermodynamic vs. Kinetic Control: Under conditions that allow for equilibration, the more thermodynamically stable N-1 alkylated product is often favored.[1][4][7]
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below.
Caption: General experimental workflow for the N-alkylation of indazoles.
Detailed Experimental Protocol: Regioselective N-1 Alkylation
This protocol is optimized for the selective synthesis of the N-1 alkylated product, which is often the thermodynamically more stable isomer.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Alkyl halide (e.g., Iodomethane, Bromoethane) | ≥99% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material (a concentration of 0.1 to 0.2 M is typical).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.[8]
-
-
Alkylation:
-
Re-cool the mixture to 0 °C.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.
-
Characterization
The regiochemistry of the N-alkylated indazoles should be confirmed using one- and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[1]
Protocol Modifications for N-2 Alkylation
Achieving selective N-2 alkylation often requires different reaction conditions that favor the kinetically controlled product or employ specific catalytic systems.
-
Mitsunobu Reaction: The Mitsunobu reaction is a well-established method that often shows a preference for N-2 alkylation of indazoles.[1][4]
-
Procedure: To a solution of this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C.[9] Allow the reaction to warm to room temperature and stir overnight. The work-up and purification are similar to the N-1 alkylation protocol.
-
-
TfOH-catalyzed Alkylation with Diazo Compounds: A novel approach for highly selective N-2 alkylation involves the use of triflic acid (TfOH) as a catalyst with diazo compounds. This metal-free system can provide excellent yields and regioselectivity.[10]
-
Procedure: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add the diazo compound (1.2 eq). Add TfOH (0.1-0.2 eq) dropwise at 0 °C and stir at room temperature until completion. Quench with a saturated aqueous solution of sodium bicarbonate and proceed with extraction and purification.[8]
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from the N-alkylation experiments.
| Entry | Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Product(s) | N-1:N-2 Ratio | Yield (%) |
| 1 | This compound | Iodomethane | NaH | THF | rt | 18 | 1,6-dimethyl-1H-indazol-5-amine | >95:5 | TBD |
| 2 | This compound | Bromoethane | NaH | THF | rt | 20 | 1-ethyl-6-methyl-1H-indazol-5-amine | >95:5 | TBD |
| 3 | This compound | Ethanol | PPh₃/DEAD | THF | rt | 16 | 2-ethyl-6-methyl-1H-indazol-5-amine | <5:95 | TBD |
| 4 | This compound | Ethyl diazoacetate | TfOH | DCM | rt | 6 | Ethyl 2-(6-methyl-5-amino-2H-indazol-2-yl)acetate | <2:98 | TBD |
TBD: To be determined experimentally.
Signaling Pathway/Logical Relationship Diagram
The decision-making process for choosing the appropriate N-alkylation strategy can be visualized as follows:
Caption: Decision tree for regioselective N-alkylation of indazoles.
By following these detailed protocols and considering the factors that influence regioselectivity, researchers can effectively synthesize the desired N-alkylated this compound derivatives for their drug discovery and development programs.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 6-Methyl-1H-indazol-5-amine in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Its unique bicyclic structure allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-Methyl-1H-indazol-5-amine is a valuable building block for the construction of focused chemical libraries aimed at kinase targets. The presence of the amino group provides a convenient handle for diversification through reactions such as amide bond formation, while the indazole core can be further functionalized, for example, through N-alkylation or Suzuki coupling at other positions.
This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of kinase inhibitor libraries. The methodologies described are based on established solution-phase synthesis techniques, which are highly amenable to automation and high-throughput purification.[2][3]
Key Applications in Drug Discovery
Libraries derived from this compound are particularly relevant for targeting various protein kinases implicated in oncology and other diseases. The indazole nucleus is a known hinge-binding motif for many kinases.[4] By diversifying the substituents around this core, libraries can be generated to probe the structure-activity relationships (SAR) for a variety of kinase targets.
Relevant Kinase Targets and Pathways:
-
PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell proliferation, growth, and survival. Many 3-aryl-1H-indazole derivatives have been designed to target components of this pathway, particularly Akt kinase.[1]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. Indazole-containing compounds have been developed as potent FLT3 inhibitors.[5]
-
Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of cell mitosis, and its overexpression is linked to several cancers. N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown significant PLK4 inhibitory activity.[6]
-
c-Jun N-terminal Kinases (JNKs): These kinases are implicated in the pathogenesis of various diseases. 1-aryl-1H-indazoles have been synthesized as JNK3 inhibitors.[7]
Data Presentation: Representative Biological Activities
The following table summarizes the biological activities of representative indazole-based kinase inhibitors from the literature, illustrating the potential potency of compounds derived from a this compound-based library.
| Compound Class | Target Kinase | IC50 (nM) | Cell-based Assay (IC50) | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | PLK4 | 0.1 | 1.3 µM (MCF-7 cells) | [6] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3 | 41.6 | - | [5] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3-ITD (W51) | 22.8 | - | [5] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r) | FLT3-TKD (D835Y) | 5.64 | - | [5] |
| 3-amino-1H-indazol-6-yl-benzamide (4) | FLT3 | - | < 10 nM (EC50) | [8] |
| 3-amino-1H-indazol-6-yl-benzamide (4) | PDGFRα (T674I) | - | < 10 nM (EC50) | [8] |
| 3-amino-1H-indazol-6-yl-benzamide (4) | c-Kit | - | < 10 nM (EC50) | [8] |
| 1-aryl-5-anilinoindazole (5r) | JNK3 | < 10 | - | [7] |
Experimental Protocols
The following protocols describe a general workflow for the parallel synthesis of a library of amide derivatives starting from this compound. This can be followed by further diversification at the N1 position of the indazole ring.
Protocol 1: Parallel Amide Coupling
This protocol outlines the coupling of a library of carboxylic acids to this compound.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
In each well of a 96-well reaction block, dissolve this compound (1.0 equivalent) in DMF.
-
To each well, add a unique carboxylic acid from the library (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents) to each well.
-
Add TEA or DIPEA (3.0 equivalents) to each well and stir the mixtures at room temperature for 15 minutes to activate the carboxylic acids.
-
Continue stirring the reactions at room temperature for 4-16 hours. Monitor the progress of a representative reaction by TLC or LC-MS.
-
Upon completion, quench the reactions by adding water to each well.
-
Extract the products with ethyl acetate.
-
Wash the organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivatives by preparative HPLC or column chromatography.
Protocol 2: Parallel N1-Alkylation/Arylation
This protocol describes the diversification of the N1 position of the indazole core of the previously synthesized amide library.
Materials:
-
Library of N-(6-methyl-1H-indazol-5-yl)amides (from Protocol 1)
-
Library of diverse alkyl or aryl halides (e.g., iodides or bromides)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
Procedure:
-
To each well of a 96-well reaction block containing a unique N-(6-methyl-1H-indazol-5-yl)amide (1.0 equivalent), add anhydrous THF or DMF.
-
Add NaH (1.2 equivalents) or Cs₂CO₃ (2.0 equivalents) to each well under a nitrogen atmosphere.
-
Stir the mixtures at room temperature for 30-60 minutes.
-
Add a unique alkyl or aryl halide from the library (1.1 equivalents) to each well.
-
Stir the reactions at room temperature or heat as required (e.g., 60-80 °C) for 12-24 hours. Monitor the progress of a representative reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reactions by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the products with ethyl acetate.
-
Wash the organic layers with brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N1-substituted indazole derivatives by preparative HPLC or column chromatography.
Visualizations
Experimental Workflow for Parallel Library Synthesis
Caption: Workflow for parallel synthesis library generation.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1H-indazol-5-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing 6-methyl-1H-indazol-5-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A highly effective and regioselective route starts from a commercially available substituted aniline, 4-methyl-2-nitroaniline. This pathway involves the formation of the indazole core via diazotization and cyclization, followed by the reduction of the nitro group to the desired amine. This method is generally favored due to the predictable regiochemistry controlled by the starting material.
Q2: I am observing a low yield in the cyclization step to form 6-methyl-5-nitro-1H-indazole. What are the potential causes and solutions?
Low yields in the indazole formation step can often be attributed to incomplete diazotization, side reactions of the diazonium salt, or suboptimal cyclization conditions. To address this:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization reaction to ensure the stability of the diazonium salt.
-
Purity of Reagents: Use high-purity sodium nitrite and ensure the absence of excess nitrous acid, which can lead to unwanted side reactions.
-
Reaction Time and Temperature for Cyclization: After the diazotization, the cyclization to the indazole may require gentle warming. The optimal temperature and time should be determined empirically, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Q3: The reduction of 6-methyl-5-nitro-1H-indazole is not going to completion. How can I improve this step?
Incomplete reduction is a common issue. Consider the following troubleshooting steps:
-
Choice of Reducing Agent: While tin(II) chloride (SnCl₂) is effective, other reducing agents like catalytic hydrogenation (e.g., H₂, Pd/C) or iron in acidic media can be explored for better yields and milder reaction conditions.
-
Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.
-
Reaction Monitoring: Closely monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of byproducts due to over-reduction or side reactions.
Q4: How can I effectively purify the final product, this compound?
Purification of the final product is crucial for obtaining a high-purity compound.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying indazole derivatives. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed to obtain a crystalline solid with high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield | - Incomplete reactions in one or more steps.- Suboptimal reaction conditions (temperature, time, solvent).- Degradation of intermediates or the final product. | - Monitor each step by TLC to ensure completion.- Optimize reaction parameters for each step.- Handle intermediates and the final product with care, avoiding prolonged exposure to harsh conditions. |
| Formation of isomeric impurities | - Lack of regioselectivity during the formation of the indazole ring. | - The proposed synthetic route starting from 4-methyl-2-nitroaniline is designed to be highly regioselective, minimizing the formation of isomers. |
| Presence of starting material in the final product | - Incomplete reduction of the nitro group. | - Increase the reaction time or temperature for the reduction step, monitoring by TLC.- Optimize the column chromatography conditions (e.g., gradient elution) for better separation. |
| Product is an oil or fails to crystallize | - Presence of impurities.- Residual solvent. | - Re-purify the product using column chromatography.- Ensure complete removal of solvent under high vacuum. Consider recrystallization from a different solvent system. |
Experimental Protocols
A plausible and effective synthetic pathway for this compound is outlined below. This two-step process starts with the synthesis of the key intermediate, 6-methyl-5-nitro-1H-indazole, followed by its reduction.
Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole
This procedure is adapted from the synthesis of nitroindazoles from 2-methyl-nitroanilines.[1]
Materials and Reagents:
| Reagent/Material | Grade |
| 4-Methyl-2-nitroaniline | Reagent |
| Acetic Anhydride | ACS Grade |
| Glacial Acetic Acid | ACS Grade |
| Sodium Nitrite (NaNO₂) | ACS Grade |
| Ice | --- |
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (2.0 eq) to the solution.
-
Heat the mixture to 70-100 °C.
-
Add sodium nitrite (1.25 eq) portion-wise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to yield 6-methyl-5-nitro-1H-indazole.
Step 2: Synthesis of this compound
This protocol is based on the general method for the reduction of nitroindazoles.
Materials and Reagents:
| Reagent/Material | Grade |
| 6-Methyl-5-nitro-1H-indazole | As synthesized in Step 1 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Grade |
| Ethanol | ACS Grade |
| 5% Aqueous Potassium Bicarbonate Solution | --- |
| Ethyl Acetate | ACS Grade |
Procedure:
-
Suspend 6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture at 60 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation: Summary of Expected Yields
The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on analogous transformations reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Reported Yield (Analogous Reactions) |
| 1 | Indazole Formation | 4-Methyl-2-nitroaniline | 6-Methyl-5-nitro-1H-indazole | ~60-95%[1] |
| 2 | Nitro Group Reduction | 6-Methyl-5-nitro-1H-indazole | This compound | High (typically >80%) |
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the logical flow of the proposed synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
This diagram outlines the logical steps to troubleshoot low reaction yields during the synthesis.
Caption: Troubleshooting workflow for improving reaction yield.
References
Technical Support Center: Synthesis of 6-Methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 6-methyl-1H-indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for the synthesis of this compound involves a multi-step process. This typically starts with a substituted toluene derivative, followed by cyclization to form the indazole core, and subsequent functional group manipulations to introduce the amine group at the 5-position. A plausible route involves the nitration of a suitable 6-methyl-indazole precursor, followed by the reduction of the nitro group to the desired amine.
Q2: What are the most critical parameters influencing the yield and purity of the final product?
Several factors can significantly impact the overall yield and purity. These include the choice of reagents for nitration and reduction, reaction temperature, solvent selection, and reaction time. For instance, the conditions for nitration must be carefully controlled to avoid over-nitration or side reactions. The choice of reducing agent for the nitro group can also affect the formation of byproducts.
Q3: How can I minimize the formation of isomeric impurities?
Isomeric impurities are a frequent challenge in indazole synthesis. To control regioselectivity during functionalization steps like nitration, it is crucial to carefully manage reaction conditions such as temperature and the choice of nitrating agent.[1] In some cases, protecting group strategies may be necessary to achieve the desired regioselectivity.
Q4: What are the recommended purification techniques for this compound?
Purification of this compound typically involves column chromatography on silica gel.[1] The selection of an appropriate eluent system, often a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, is critical for achieving good separation from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, time, reagents).- Degradation of the product during workup or purification. | - Monitor reaction progress closely using Thin Layer Chromatography (TLC).- Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.- Ensure mild workup conditions and efficient purification to minimize product loss. |
| Formation of multiple spots on TLC, indicating isomeric impurities | - Lack of regioselectivity during functionalization (e.g., nitration).- N-alkylation at both N1 and N2 positions of the indazole ring if methylation is performed.[1] | - For nitration, carefully control the temperature and use a suitable nitrating agent and solvent system.- If N-alkylation is a preceding step, explore different bases and solvents to favor N1 alkylation.[1] |
| Presence of starting material in the final product | - Incomplete conversion in the final synthetic step.- Inefficient purification. | - Increase the reaction time or temperature of the final step, while monitoring with TLC.- Optimize the column chromatography conditions (e.g., use a gradient elution) to ensure clear separation of the product from the starting material.[1] |
| Product is an oil or fails to crystallize | - Presence of impurities.- Residual solvent. | - Re-purify the product using column chromatography.- Attempt recrystallization from a variety of solvent systems.- Ensure the product is thoroughly dried under high vacuum to remove all residual solvents.[1] |
| Unexpected side products observed by Mass Spectrometry or NMR | - Over-reaction (e.g., dinitration).- Rearrangement of intermediates.- Reaction with solvent or impurities in reagents. | - Re-evaluate the reaction conditions, particularly temperature and stoichiometry of reagents.- Ensure the use of high-purity, dry solvents and reagents.- Consider alternative synthetic routes that may be less prone to the observed side reactions. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
Technical Support Center: Purification of 6-methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-methyl-1H-indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the purification of this compound?
A1: The main challenges in purifying this compound stem from its structural features. Key difficulties include:
-
Presence of Polar Functional Groups: The amine (-NH2) and indazole nitrogen atoms make the molecule polar, which can lead to strong interactions with polar stationary phases like silica gel, potentially causing tailing during column chromatography.
-
Potential for Isomeric Impurities: During the synthesis of indazoles, particularly N-substituted ones, the formation of N1 and N2 isomers can occur, which may be challenging to separate due to similar polarities.[1]
-
Oxidation and Coloration: Aromatic amines are often susceptible to oxidation, which can lead to the formation of colored impurities, making it difficult to obtain a pure, colorless product.
-
Solubility Profile: Finding a suitable single solvent for recrystallization can be challenging due to the molecule's aromatic and polar nature.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for indazole derivatives and aromatic amines are column chromatography and recrystallization.[2]
-
Flash Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities.[3] Automated flash chromatography systems can offer improved speed and resolution.[4]
-
Recrystallization: This method is excellent for achieving high purity, especially for crystalline solids. It is often used as a final polishing step after chromatography.[3] The use of mixed solvent systems can be particularly effective for indazole derivatives.[5]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid analysis of fractions from column chromatography to identify those containing the pure product. For comprehensive purity assessment of the final compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is streaking or tailing on the silica gel column.
-
Possible Cause: The polar amine and indazole functionalities are interacting strongly with the acidic silica gel.
-
Recommended Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase to improve separation and peak shape.[6]
-
Issue 2: Poor separation of the desired product from a closely related impurity.
-
Possible Cause: The impurity has a very similar polarity to this compound.
-
Recommended Solutions:
-
Optimize Mobile Phase: Systematically screen different solvent systems. A shallow gradient or isocratic elution with an optimized solvent mixture can enhance resolution.
-
Change Stationary Phase: Switch to a different stationary phase with alternative selectivity, such as a reverse-phase (C18) column.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel or Celite® before loading it onto the column can lead to a more uniform sample band and better separation.[4]
-
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not supersaturated.
-
Recommended Solutions:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the solution's surface.
-
Add a seed crystal of the pure compound.
-
Concentrate the solution by slowly evaporating some of the solvent.
-
-
Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble to the solution until turbidity is observed, then gently warm until the solution is clear again and allow it to cool slowly.
-
Issue 2: The recrystallized product is still impure or has a poor color.
-
Possible Cause: Impurities have co-precipitated with the product, or the product has degraded.
-
Recommended Solutions:
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[3]
-
Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before crystallization.
-
Repeat Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Indazole Derivatives
| Purification Technique | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 50-80% | >95% | Effective for complex mixtures and removal of a wide range of impurities. | Can be time-consuming and require significant solvent volumes. |
| Recrystallization | 80-95% | >99% | Excellent for achieving high purity in a final step; economical for large scales. | Requires a suitable solvent system to be identified; may not remove all impurities. |
| Acid-Base Extraction | Variable | >90% | Good for removing acidic or basic impurities from a neutral compound. | May not be effective for impurities with similar pKa values. |
Note: The data presented are typical values for indazole and imidazole derivatives and may vary for this compound.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a general protocol and may require optimization.
-
TLC Method Development:
-
Develop a solvent system using TLC that gives the desired compound an Rf value of approximately 0.2-0.4. A common mobile phase for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.[4]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add silica gel (approximately 2-3 times the weight of the crude material).
-
Concentrate the mixture under reduced pressure to obtain a free-flowing powder.[4]
-
-
Column Packing and Equilibration:
-
Select an appropriately sized pre-packed or self-packed silica gel column.
-
Equilibrate the column with the initial, least polar mobile phase.
-
-
Elution and Fraction Collection:
-
Load the prepared sample onto the column.
-
Begin elution with the non-polar solvent and gradually increase the polarity based on the TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is based on a general method for purifying indazole isomers.[5]
-
Solvent Selection:
-
Experiment with different solvent mixtures. Common solvents for recrystallizing indazole derivatives include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[5]
-
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add the more soluble solvent dropwise at an elevated temperature until the solid just dissolves.
-
-
Induce Crystallization:
-
Slowly add the less soluble solvent (anti-solvent) until the solution becomes slightly turbid.
-
Warm the mixture gently until it becomes clear again.
-
-
Crystal Formation and Collection:
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Mandatory Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Coupling Reactions for 6-methyl-1H-indazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 6-methyl-1H-indazol-5-amine. The guidance is structured to address common experimental challenges and optimize reaction conditions for successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Issues
Q1: My cross-coupling reaction with this compound shows low or no conversion. What are the primary causes?
A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. The most critical areas to investigate are the quality and handling of reagents, the choice of catalyst system, and the reaction setup.
-
Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to the oxidation of the catalyst to an inactive state.[1][2] For Pd(II) precatalysts, ensure your reaction conditions facilitate the reduction to the active Pd(0) state.[3]
-
Poor Reagent Quality: The presence of water or other impurities in solvents, starting materials, or the base can poison the catalyst or lead to unwanted side reactions.[2] For Suzuki couplings, water can cause protodeboronation of the boronic acid, removing it from the catalytic cycle.[1] It is crucial to use anhydrous solvents and finely ground, dry bases.[1]
-
Inappropriate Ligand Choice: The electronic properties and steric bulk of the phosphine ligand are critical for reaction success. Electron-rich, bulky ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos), are often necessary to promote both the oxidative addition and reductive elimination steps, especially with challenging substrates.[1][4]
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[1][5] The strength and solubility of the base are important factors; weak bases may be ineffective, while overly strong bases can be incompatible with certain functional groups.[2][3]
dot
Caption: A logical workflow to diagnose common issues in coupling reactions.
Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the yield is poor. How can I optimize this reaction?
A2: Optimizing Buchwald-Hartwig aminations involves screening several key parameters: the ligand, base, and solvent. Given that this compound is an electron-rich primary amine, certain conditions are favored.
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich monophosphine ligands (Buchwald ligands) are typically the most effective.[4] Ligands like XPhos and BrettPhos have shown great success in coupling primary amines, even with challenging aryl chlorides. Bidentate phosphine ligands like BINAP were part of earlier generation catalyst systems and may also be effective.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the indazolamine. Alkali metal alkoxides such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3] For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures.[2]
-
Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and THF are common choices that effectively dissolve the reagents and are compatible with the reaction conditions.[2]
| Parameter | Starting Point | Optimization Range | Rationale |
| Pd Precatalyst | G3 or G4 XPhos Palladacycle (1-2 mol%) | 0.5 - 5 mol% | Precatalysts are often more stable and ensure efficient generation of the active Pd(0) species.[6][7] |
| Ligand | XPhos | SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[4][8] |
| Base | NaOtBu (1.2-1.5 equiv) | K₃PO₄, Cs₂CO₃, LiHMDS | Base strength affects the rate of amine deprotonation, a key step in the catalytic cycle.[1][5] |
| Solvent | Toluene or Dioxane | THF, CPME | Solvent choice impacts reagent solubility and reaction rate.[2][9] |
| Temperature | 80-100 °C | Room Temp to 120 °C | Higher temperatures are often needed for less reactive aryl chlorides or with weaker bases.[6] |
Table 1. Recommended Starting Conditions and Optimization Parameters for Buchwald-Hartwig Amination.
dot
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Suzuki-Miyaura Coupling
Q3: To prepare an analog, I first need to convert this compound to the corresponding 5-bromo derivative for a Suzuki coupling. I'm seeing significant homocoupling of my boronic acid. What's causing this?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[1] This is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[1][10]
To minimize homocoupling:
-
Strictly Exclude Oxygen: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried. Solvents must be rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles.[1]
-
Use High-Purity Reagents: Ensure the boronic acid is pure. Some boronic acids are prone to degradation upon storage.
-
Control Reaction Temperature: Sometimes, running the reaction at a lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
Q4: My Suzuki coupling with the bromo-indazolamine derivative is sluggish. How can I improve the reaction rate and yield?
A4: The electronic nature of the bromo-indazolamine (as a derivative of an electron-rich aniline) can make the oxidative addition step more challenging compared to electron-poor aryl halides.[11]
-
Catalyst and Ligand: Use a catalyst system known to be effective for electron-rich aryl halides. Palladium catalysts with bulky, electron-rich phosphine ligands like XPhos, SPhos, or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step.[1][11] Pd(dppf)Cl₂ is also a robust and reliable catalyst for many Suzuki couplings involving heteroaromatic compounds.[12]
-
Base and Solvent System: The combination of an inorganic base and a solvent mixture is crucial. A common and effective system is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent (like dioxane or DME) and water.[12] The water helps to dissolve the inorganic base.[2]
-
Boronic Acid vs. Ester: If protodeboronation is an issue, consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid.[2] Boronate esters are often more stable and can mitigate this side reaction.[1]
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | --- | SPhos (4 mol%) | --- |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | K₃PO₄ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 60 °C |
| Typical Yield | Good to Excellent | Good to Excellent | Excellent |
Table 2. Representative Suzuki-Miyaura Reaction Conditions for Heteroaryl Halides.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), the phosphine ligand (1-5 mol %), and the palladium source (e.g., Pd₂(dba)₃, 0.5-2.5 mol %) or a palladacycle precatalyst (1-5 mol %). Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol assumes the use of a bromo-derivative of this compound and should be optimized.
-
Preparation: To a reaction vessel, add the bromo-indazolamine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture with stirring at the desired temperature (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 6-Methyl-1H-Indazol-5-Amine Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-methyl-1H-indazol-5-amine derivatives. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its derivatives?
This compound and its derivatives are heterocyclic amines.[1] Like many indazole-containing compounds, they can exhibit poor aqueous solubility, which is a significant challenge in drug development.[2][3] Their solubility is influenced by the physicochemical properties of the entire molecule, including any substitutions made to the indazole core.[4] The basicity of the amine group and the indazole nitrogens means that solubility is often pH-dependent.[5][6]
Q2: What are the most common solvents for dissolving this compound derivatives?
A common initial approach for dissolving poorly soluble organic molecules is to use a strong organic solvent like dimethyl sulfoxide (DMSO).[7] Other options include dimethylformamide (DMF) and ethanol.[7] For biological assays, it is crucial to first dissolve the compound in a minimal amount of a concentrated organic solvent and then dilute it into the aqueous experimental buffer.[8]
Q3: How does pH affect the solubility of these derivatives?
As basic compounds, the solubility of this compound derivatives generally increases in acidic conditions.[5][6] Protonation of the amine group and/or the indazole ring nitrogens at a pH below their pKa results in the formation of a more soluble salt form.[9][10] Conversely, in neutral or basic aqueous solutions, the free base form may be less soluble and prone to precipitation.
Q4: Can I heat or sonicate my compound to improve solubility?
Gentle heating and sonication can be effective methods for dissolving stubborn compounds.[7] However, it is important to use these methods with caution, as excessive or prolonged heat can lead to degradation of the compound.[7] It is advisable to warm the solution gently (e.g., to 37°C) and monitor for any changes in appearance, such as color change, which might indicate degradation.[5]
Troubleshooting Guide
Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Question: Why is this happening and what can I do to prevent it?
-
Answer: This is a common problem for hydrophobic compounds when the solvent polarity changes drastically from an organic solvent to an aqueous one.[8] Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute solution.[8]
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[8] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Use a co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), into your final aqueous solution to increase the solubility of your compound.[5]
-
Adjust the pH: Since these are basic compounds, acidifying your aqueous buffer can significantly improve solubility.[5]
-
Issue 2: I am having difficulty dissolving the powdered form of my this compound derivative.
-
Question: What steps can I take to get my compound into solution?
-
Answer: A systematic approach is recommended:
-
Start with a strong organic solvent: Attempt to dissolve a small amount of the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5]
-
Use physical methods cautiously: If the compound does not readily dissolve, gentle warming (to 37°C) or brief sonication can be applied.[5] Visually inspect for complete dissolution.
-
Consider alternative organic solvents: If DMSO is not suitable for your experiment, you can test other organic solvents like DMF or ethanol.[7]
-
For aqueous solutions, try pH modification: If an aqueous solution is required, attempt to dissolve the compound in an acidic buffer.
-
Issue 3: My dissolved compound solution becomes cloudy or shows precipitation over time.
-
Question: What could be causing this instability and how can I maintain a clear solution?
-
Answer: This may indicate that your solution is supersaturated and the compound is slowly precipitating out. It could also be due to degradation. Consider the following:
-
Storage conditions: Stock solutions in organic solvents should generally be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
-
Lower the concentration: The concentration of your working solution may be too high for long-term stability. Preparing fresh dilutions immediately before use is recommended.[5]
-
Protect from light and air: Some compounds are sensitive to light and oxidation. Storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can improve stability.
-
Data Presentation
The following table provides a template for summarizing solubility data for your this compound derivative. It is recommended to experimentally determine these values.
| Solvent/Buffer System | Temperature (°C) | Maximum Solubility (µg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 N HCl (pH 1) | 25 | ||
| 5% DMSO in PBS (pH 7.4) | 25 | ||
| 10% Ethanol in Water | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Note: The solubility of 1H-Indazol-5-amine at pH 7.4 has been reported as 17.9 µg/mL.[11] This value may serve as a rough reference point, but the solubility of your specific derivative is likely to be different.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Materials:
-
This compound derivative powder
-
Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Accurately weigh a precise amount of the compound powder (e.g., 1-5 mg).
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Vortex the mixture thoroughly until the solid is completely dissolved.
-
If dissolution is difficult, a brief sonication or gentle warming to 37°C may be applied.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[7]
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Materials:
-
10 mM stock solution of the compound in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).[7]
-
Prepare a series of dilutions of your compound from the DMSO stock directly into the aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around.[8] For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Immediately vortex the tube vigorously after adding the stock to the buffer to minimize localized precipitation.[5]
-
Prepare a "vehicle control" containing the same final concentration of DMSO as your test samples.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours) and visually inspect for any signs of precipitation.
-
For a more quantitative assessment, the samples can be centrifuged at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any insoluble compound. The concentration of the compound remaining in the supernatant can then be determined by a suitable analytical method (e.g., HPLC-UV).
Visualizations
The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound derivatives.
Caption: Troubleshooting workflow for poor solubility.
References
- 1. embibe.com [embibe.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-methyl-1H-indazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 6-methyl-1H-indazol-5-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and well-established method for the synthesis of the 1H-indazole core is the Jacobson-type reaction. This involves the diazotization of a suitably substituted o-toluidine derivative, followed by an intramolecular cyclization. For this compound, a plausible precursor would be 2,4-dimethyl-5-nitroaniline, which after reduction of the nitro group, diazotization, and cyclization would yield the desired product.
Q2: What are the critical parameters to control during the diazotization step?
Temperature control is crucial during diazotization to prevent the decomposition of the diazonium salt intermediate.[1] The reaction is typically carried out at low temperatures, often between 0 and 5 °C. The choice of acid and nitrosating agent (e.g., sodium nitrite) and their stoichiometry are also critical for a successful reaction.
Q3: How can I minimize the formation of the undesired 2H-indazole isomer?
The formation of the 1H- and 2H-indazole regioisomers is a common challenge.[2] The 1H-tautomer is generally the more thermodynamically stable product.[3] To favor its formation during synthesis, careful control of reaction conditions is necessary. In many cases, the reaction conditions for the Jacobson cyclization favor the 1H-indazole. For N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[2]
Q4: What are common side products in this synthesis, and how can they be avoided?
Besides the 2H-regioisomer, other potential side products can include hydrazones, dimeric impurities, and indazolones.[1][2] The formation of these byproducts is highly dependent on the reaction conditions.[1] For instance, elevated temperatures can lead to decomposition and the formation of tars.[1] Maintaining the recommended temperature profile and using purified reagents can help minimize the formation of these impurities.
Q5: What are the recommended purification techniques for this compound?
Due to the amine functionality, this compound is a relatively polar compound. Column chromatography on silica gel is a common and effective method for purification.[4] A gradient elution system, for example, with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can be used to separate the desired product from less polar impurities and any unreacted starting materials. Recrystallization from a suitable solvent system may also be a viable purification method for larger quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization due to improper temperature control. 2. Decomposition of the diazonium salt. 3. Inefficient cyclization. | 1. Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. 2. Use the diazonium salt immediately in the next step without isolation. 3. Ensure acidic conditions are maintained for the cyclization step. Consider screening different acids (e.g., HCl, H₂SO₄). |
| Formation of a Mixture of 1H and 2H Isomers | Reaction conditions favoring the kinetic 2H-product. | While the Jacobson synthesis typically favors the 1H-isomer, if significant amounts of the 2H-isomer are formed, modifying the cyclization conditions (e.g., solvent, temperature) may be necessary. For subsequent reactions like N-alkylation, use conditions known to favor the 1H-product (e.g., NaH in THF).[3] |
| Presence of Dark, Tarry Byproducts | 1. Reaction temperature was too high. 2. Presence of impurities in starting materials. | 1. Carefully control the temperature throughout the reaction, especially during any exothermic steps. 2. Ensure the purity of the starting 2,4-dimethyl-5-nitroaniline and other reagents. |
| Difficult Purification | Co-elution of impurities with the product during column chromatography. | 1. Screen different solvent systems for TLC to achieve better separation before attempting column chromatography. 2. Consider a different purification technique, such as recrystallization or conversion to a salt for purification and then neutralization to recover the free amine. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for indazole synthesis. Optimization may be required for scale-up.
Step 1: Nitration of 2,4-dimethylaniline to 2,4-dimethyl-5-nitroaniline
-
To a stirred solution of 2,4-dimethylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry to obtain 2,4-dimethyl-5-nitroaniline.
Step 2: Reduction of 2,4-dimethyl-5-nitroaniline to 4,5-dimethyl-2-aminobenzene
-
To a solution of 2,4-dimethyl-5-nitroaniline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux (around 60-70 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethyl-2-aminobenzene.
Step 3: Diazotization and Cyclization to this compound
-
Dissolve 4,5-dimethyl-2-aminobenzene (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and then heat to 70-80 °C until the evolution of gas ceases.
-
Cool the mixture, pour it into ice water, and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for key steps in analogous indazole syntheses. These values should be used as a general guideline.
| Step | Key Reagents | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 | 70 - 85 |
| Reduction | SnCl₂·2H₂O | Ethanol | 60 - 70 | 2 - 4 | 85 - 95 |
| Diazotization & Cyclization | NaNO₂, Acetic Acid/Anhydride | Acetic Acid | 0 - 80 | 2 - 4 | 60 - 75 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Indazole Synthesis
Caption: Decision tree for troubleshooting low yield.
References
dealing with impurities in commercial 6-methyl-1H-indazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-methyl-1H-indazol-5-amine. The information provided here will help in identifying and dealing with common impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in commercial this compound?
A1: Commercial batches of this compound may contain several types of impurities arising from the synthetic route and storage conditions. These can include:
-
Residual Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Such as 6-methyl-5-nitro-1H-indazole, if the final reduction step is incomplete.
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of substituents on the indazole ring.
-
Byproducts of Synthesis: Unintended products from side reactions.
-
Degradation Products: Resulting from exposure to light, air, or improper storage conditions.
Q2: My sample of this compound has a darker color than expected. What could be the cause?
A2: A darker than expected color, such as a tan or brown hue instead of off-white, can be indicative of impurities. This could be due to the presence of oxidized species or residual colored intermediates from the synthesis. Performing a purity analysis, for instance by HPLC, is recommended.
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
A3: Identifying an unknown peak requires further analytical characterization. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, offering clues to its identity. For a definitive structural elucidation, isolation of the impurity by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[1]
Q4: Can I use this compound directly from the supplier for my reaction?
A4: For many applications, commercial grade material may be suitable. However, for sensitive reactions or when developing pharmaceutical products, it is best practice to first assess the purity of the material. If impurities are detected that could interfere with your experiment or compromise the quality of your product, purification is necessary.
Troubleshooting Guides
Issue 1: Presence of a Less Polar Impurity Detected by HPLC
-
Possible Cause: This could be a residual starting material or a byproduct with lower polarity than the desired product.
-
Troubleshooting Steps:
-
Characterization: Use LC-MS to determine the molecular weight of the impurity. This can help in hypothesizing its structure based on the synthetic route.
-
Purification: A normal-phase column chromatography might be effective in separating the less polar impurity. Alternatively, recrystallization from a suitable solvent system can be attempted.
-
Issue 2: An Additional Peak with a Similar Retention Time to the Main Product
-
Possible Cause: This is often indicative of a positional isomer, which has very similar physicochemical properties to the desired compound.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Modify the HPLC method to improve resolution. This can involve changing the column, mobile phase composition, or gradient.
-
Advanced Separation: Techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) may be required for effective separation.
-
Structural Analysis: Isolate the isomer and use 1D and 2D NMR techniques to confirm its structure.
-
Issue 3: Observation of a More Polar Impurity
-
Possible Cause: A more polar impurity could be a salt form of the product, a degradation product, or a residual reagent.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for the analysis of this compound purity.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A co-solvent system (e.g., ethanol/water) may also be effective.
-
Dissolution: In a flask, add the impure this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Optimizing TLC Conditions for 6-methyl-1H-indazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the process of optimizing Thin-Layer Chromatography (TLC) conditions for 6-methyl-1H-indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when running TLC for this compound?
The most common issues encountered are streaking of the sample spot, poor separation of the compound from impurities (inappropriate Rf value), and no visible spots after development. These are often related to the sample preparation, choice of mobile phase, and visualization technique.
Q2: Why is my this compound sample streaking on the TLC plate?
Streaking for amine-containing compounds like this compound on silica gel plates is a frequent problem. The primary causes include:
-
Sample Overloading : Applying too much sample to the plate is a common reason for streaking.[1][2][3]
-
Interaction with Silica Gel : The basic amine group can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[2]
-
Inappropriate Solvent System : The polarity of the mobile phase may not be suitable for your compound, causing poor migration and band broadening.[3][4]
-
High-Boiling Point Solvents in Sample : If your sample is dissolved in a high-boiling point solvent like DMF or DMSO, it can interfere with the separation.[4]
Q3: How do I choose an appropriate mobile phase for this compound?
For polar, aromatic amines, a good starting point is a mixture of a non-polar and a polar solvent. Common choices include:
-
Ethyl acetate/Hexane
-
Dichloromethane/Methanol
The polarity of the mobile phase should be adjusted to achieve an optimal Rf value. If the spot remains at the baseline, the eluent is not polar enough; if it moves with the solvent front, the eluent is too polar.[1] For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or a few drops of ammonia to the mobile phase can help to reduce streaking by neutralizing the acidic sites on the silica gel.[1][2][5]
Q4: What is an ideal Rf value for good separation?
For effective separation of components in a mixture, an Rf value between 0.2 and 0.4 is generally considered ideal.[6] An Rf in the range of 0.3 to 0.7 is also acceptable for achieving good resolution between spots.[7]
Q5: How can I visualize the spots of this compound on the TLC plate?
Since this compound is an aromatic compound, it should be visible under UV light.[8][9][10] Most commercial TLC plates contain a fluorescent indicator that allows compounds that absorb UV light to appear as dark spots on a fluorescent background.[8][9] Another common method is using an iodine chamber, where the iodine vapor reacts with organic compounds to produce brownish spots.[8][11][12]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your TLC experiments with this compound.
| Problem | Potential Cause | Solution |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution and re-spot a smaller amount.[1][2][3] |
| The compound is basic and interacting with the acidic silica gel. | Add a basic modifier to the mobile phase, such as 0.1-2.0% triethylamine or a few drops of ammonia.[1][2][5] | |
| The mobile phase polarity is not optimal. | Adjust the solvent ratio. If streaking persists, consider a different solvent system.[3] | |
| Rf Value is Too Low (Spot near baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1] |
| Rf Value is Too High (Spot near solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[1] |
| No Visible Spots | The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][3] |
| The compound is not UV-active or does not stain with the chosen method. | Try a different visualization technique. If using UV, try an iodine chamber or a chemical stain.[1] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the solvent level is below the baseline where the sample is spotted to prevent it from dissolving in the solvent pool.[3] | |
| Irregular Spot Shapes (e.g., crescent) | The TLC plate was scored during spotting. | Be gentle when applying the sample to the plate to avoid damaging the silica layer.[2] |
| The sample was spotted in a highly polar solvent. | This can cause the initial spot to be a diffuse ring. Use a less polar solvent for sample preparation if possible.[2] |
Experimental Protocols
Detailed Methodology for TLC of this compound
-
Plate Preparation :
-
Use commercially available silica gel TLC plates (e.g., silica gel 60 F254).
-
With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the plate.
-
-
Sample Preparation :
-
Prepare a dilute solution of your this compound sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.
-
-
Spotting :
-
Use a capillary tube or a micropipette to apply a small spot of the sample solution onto the origin.
-
Allow the solvent to completely evaporate before proceeding.
-
-
Developing Chamber Preparation :
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Plate Development :
-
Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization :
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (at 254 nm). Circle any visible spots with a pencil.
-
If spots are not clearly visible, place the plate in an iodine chamber until brownish spots appear and circle them.
-
-
Rf Calculation :
-
Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.
-
Calculate the Rf value using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6]
-
Quantitative Data
Table of Suggested Mobile Phase Compositions for this compound on Silica Gel
| Mobile Phase System | Solvent Ratio (v/v) | Expected Rf Range | Notes |
| Hexane : Ethyl Acetate | 70 : 30 | 0.1 - 0.3 | Good starting point for initial trials. |
| Hexane : Ethyl Acetate | 50 : 50 | 0.3 - 0.5 | Increase polarity if Rf is too low. |
| Dichloromethane : Methanol | 98 : 2 | 0.2 - 0.4 | A more polar system. |
| Dichloromethane : Methanol | 95 : 5 | 0.4 - 0.6 | Useful if the compound is highly polar. |
| Hexane : Ethyl Acetate with 1% Triethylamine | 60 : 40 | 0.3 - 0.5 | Recommended to reduce streaking. |
| Dichloromethane : Methanol with 1% Triethylamine | 97 : 3 | 0.3 - 0.5 | Recommended to reduce streaking in a more polar system. |
Note: These are suggested starting points. The optimal solvent system will depend on the purity of the sample and the specific impurities present.
Visualizations
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. theory.labster.com [theory.labster.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scribd.com [scribd.com]
Technical Support Center: Stability of 6-methyl-1H-indazol-5-amine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 6-methyl-1H-indazol-5-amine in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Discoloration (e.g., turning yellow/brown) of the solution upon preparation or storage.
-
Question: My solution of this compound is changing color. What is causing this and how can I prevent it?
-
Answer: Aromatic amines, including this compound, are susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
-
Immediate Actions:
-
Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]
-
Control Temperature: Store solutions at reduced temperatures (e.g., 2-8°C) as recommended for the solid compound.[3]
-
-
Long-Term Solutions:
-
Use Antioxidants: Consider adding a small amount of an antioxidant to the solvent system.
-
pH Adjustment: The stability of amines can be pH-dependent. Buffering the solution may help. Conduct a pH stability profile to determine the optimal pH range.
-
Solvent Choice: Ensure you are using high-purity, degassed solvents.
-
-
Issue 2: Unexpected Peaks Appearing in HPLC Analysis After Sample Preparation or Storage.
-
Question: I am observing new peaks in my chromatogram, suggesting the sample is degrading. How can I identify the cause and improve stability for analysis?
-
Answer: The appearance of new peaks indicates the formation of degradation products. This can be caused by several factors, including hydrolysis, oxidation, or photolysis.[4] A forced degradation study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.[4][5]
-
Troubleshooting Steps:
-
Identify the Stress Factor: Systematically expose your compound to different stress conditions (acid, base, oxidation, heat, light) to see which condition generates the observed impurity peaks. This is the core of a forced degradation study.[6]
-
Optimize Analytical Conditions: Ensure your sample preparation and storage conditions for analysis minimize degradation. This may involve using a mobile phase as the diluent, controlling temperature, and limiting the time between sample preparation and injection.
-
Review Formulation Components: If working with a formulation, check for potential incompatibilities between this compound and other excipients.
-
-
Logical Flow for Troubleshooting Stability Issues
Caption: Workflow for troubleshooting and enhancing compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: As an aromatic amine and an indazole derivative, the most common degradation pathways are:
-
Oxidation: The amine group is susceptible to oxidation, leading to the formation of nitroso, nitro, and polymeric impurities, which are often colored.[1][2] This is a primary cause of discoloration.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Photostability testing is a key part of forced degradation studies as per ICH Q1B guidelines.[7]
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. The stability of the compound should be evaluated across a range of pH values.
Potential Degradation Pathways
Caption: Likely degradation pathways for this compound.
Q2: How can I quantitatively assess the stability of my compound?
A2: A quantitative assessment is typically done using a stability-indicating analytical method, usually High-Performance Liquid Chromatography (HPLC). The process involves:
-
Developing an HPLC method that separates the parent compound from all potential degradation products.
-
Performing a forced degradation study to generate these products and confirm the method's specificity.[4]
-
Storing the solution under defined conditions (e.g., temperature, light) and analyzing samples at various time points.
-
Quantifying the decrease in the parent compound's peak area and the increase in impurity peak areas over time.
Q3: Are there any general-purpose stabilizers I can use?
A3: While compound-specific optimization is best, some general stabilizers have been used for aromatic amines. These include:
-
Antioxidants: Such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.
-
Chelating Agents: Such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
-
Chemical Stabilizers: Certain patents suggest agents like thiourea or alkyl tin compounds can retard discoloration in aromatic amines, though their compatibility with your specific application must be verified.[1]
Data Presentation
A forced degradation study is essential for understanding stability. The results are typically summarized to show the extent of degradation under various stress conditions.
Table 1: Representative Data Summary from a Forced Degradation Study
| Stress Condition | Parameters | Duration | % Assay of Parent Compound | % Total Impurities | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 92.5% | 7.5% | Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 98.1% | 1.9% | Minor degradation observed |
| Oxidative | 3% H₂O₂ | 8 h | 75.3% | 24.7% | Significant degradation, multiple products |
| Thermal | 60°C | 48 h | 99.2% | 0.8% | Stable to heat |
| Photolytic | ICH Q1B Option 2 | - | 96.0% | 4.0% | Moderate degradation, solution turned yellow |
| Control | No Stress | 48 h | 99.8% | 0.2% | No significant degradation |
Note: This table presents example data and should be adapted to actual experimental results.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the intrinsic stability of this compound and support the development of a stability-indicating analytical method.[4]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks
-
HPLC system with a UV/PDA detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the solvent. This is your time-zero and control sample.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At the end of the period, cool the sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light, for a defined period (e.g., 8 hours).
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Store a sample of the stock solution in a temperature-controlled oven (e.g., 60°C) for 48 hours.
-
Cool and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute both the exposed and control samples to the target concentration.
-
-
Analysis:
-
Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by a suitable HPLC method.
-
Calculate the percentage degradation of the parent compound and determine the relative retention times (RRT) and peak areas of any degradation products.
-
References
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Indazole Amines
Welcome to the technical support center for the characterization of indazole amines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common pitfall in characterizing substituted indazole amines?
A1: The most significant and frequent challenge is the unambiguous determination of the substitution position on the indazole ring. Alkylation or acylation of an indazole amine often yields a mixture of N1 and N2 regioisomers.[1][2] Since the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer, a mixture of products is common, and differentiating these isomers can be complex.[3][4][5][6]
Q2: Why can't I reliably distinguish N1 and N2 isomers using 1D ¹H NMR alone?
A2: While 1D ¹H NMR is essential, it often provides insufficient data to definitively assign the regiochemistry. The chemical shifts of protons on the indazole ring can be similar for both N1 and N2 isomers, leading to ambiguity. Advanced 2D NMR techniques are typically required for conclusive structural elucidation.[1][2]
Q3: My mass spectrometry (MS) data shows an identical mass for both of my separated isomers. How can I use MS to differentiate them?
A3: While isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) can differ. However, for indazole amines, these differences can be subtle. Alpha-cleavage adjacent to the amine and fragmentation of the substituent are common pathways.[7][8] It is crucial to carefully analyze the relative intensities of fragment ions. For complex cases, MS alone may not be sufficient and should be used in conjunction with NMR and other analytical methods.[9]
Q4: I'm observing significant peak broadening in my NMR spectrum. What could be the cause?
A4: Peak broadening can stem from several issues:
-
Poor Solubility: Indazole derivatives can have low solubility in common NMR solvents like CDCl₃. This is a primary cause of broad signals.[10]
-
Presence of Tautomers: The indazole scaffold exists in two main tautomeric forms, 1H- and 2H-indazole.[1][6] If the rate of interconversion is on the NMR timescale, it can lead to broadened peaks.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from synthesis can cause significant line broadening.
-
Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.
Troubleshooting Guides
Problem 1: Ambiguous Regiochemistry (N1 vs. N2 Isomer)
This guide provides a systematic workflow to resolve isomeric ambiguity, which is the most common challenge in indazole amine characterization.
Logical Workflow for Isomer Determination
Caption: Troubleshooting workflow for N1/N2 isomer assignment.
Key Analytical Indicators:
| Technique | Observation for N1-Isomer | Observation for N2-Isomer | Reference(s) |
| ¹H-¹³C HMBC | A 3-bond correlation is observed between the protons of the N-substituent (e.g., N-CH₂) and the C7a carbon of the indazole ring. | A 3-bond correlation is observed between the protons of the N-substituent (e.g., N-CH₂) and the C3 carbon of the indazole ring. | [3] |
| ¹H-¹H NOESY | A Nuclear Overhauser Effect (NOE) is observed between the protons of the N-substituent and the H7 proton. | An NOE is observed between the protons of the N-substituent and the H3 proton. | [1][2] |
| ¹³C NMR | The chemical shift of C7a is typically more deshielded compared to the N2-isomer. | The chemical shift of C3 is typically more deshielded compared to the N1-isomer. | [11] |
Problem 2: Poor Data Quality due to Low Solubility
Indazole amines, particularly those with polar functional groups, can exhibit poor solubility in standard NMR solvents, leading to low signal-to-noise and broad peaks.
Troubleshooting Steps:
-
Solvent Screening: Do not rely solely on CDCl₃. Test solubility in a range of deuterated solvents.
-
DMSO-d₆: Often the best choice for polar indazole derivatives.
-
Methanol-d₄: Another good option for polar compounds, but be aware of H-D exchange with amine and hydroxyl protons.
-
Acetone-d₆ or Acetonitrile-d₃: Useful for compounds of intermediate polarity.
-
Solvent Mixtures: A mixture, such as CDCl₃ with a few drops of Methanol-d₄, can sometimes improve solubility.[12]
-
-
Temperature Variation: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C in DMSO-d₆) can increase solubility and sharpen peaks by overcoming aggregation.[10]
-
pH Adjustment: For compounds with ionizable groups, adding a drop of acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) can significantly enhance solubility if the ionized form is more soluble.[13]
-
Use of Co-solvents: In biological assays, non-deuterated co-solvents like polyethylene glycol (PEG) or propylene glycol can be used to improve aqueous solubility.[13]
Experimental Protocols
Protocol 1: Unambiguous Isomer Assignment using 2D NMR
This protocol outlines the acquisition of HMBC and NOESY spectra, which are critical for distinguishing N1 and N2 isomers.[1][2][3][14]
Experimental Workflow
References
- 1. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Landscape of Substituted Indazoles: A Comparative Guide to 1H NMR Characteristics
Comparative Analysis of 1H NMR Data
The chemical shifts (δ), multiplicities, and coupling constants (J) in the 1H NMR spectrum are highly sensitive to the electronic environment of the protons in a molecule. The position and nature of substituents on the indazole ring significantly influence these parameters. Below is a table summarizing the 1H NMR data for a selection of substituted indazoles, offering a framework for predicting the spectrum of 6-methyl-1H-indazol-5-amine and for comparing it with potential alternatives.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| 1H-Indazole [1] | H-3 | 8.10 | s | - | CDCl₃ |
| H-4 | 7.77 | d | 8.4 | CDCl₃ | |
| H-5 | 7.18 | m | - | CDCl₃ | |
| H-6 | 7.40 | m | - | CDCl₃ | |
| H-7 | 7.51 | d | 8.4 | CDCl₃ | |
| 6-Nitro-3-phenyl-1H-indazole [2] | NH | 11.63 | br | - | CDCl₃ |
| H-4 | - | - | - | CDCl₃ | |
| H-5 | 8.14-8.07 | m | - | CDCl₃ | |
| H-7 | 8.26 | s | - | CDCl₃ | |
| Phenyl-H | 7.98-7.96 (m), 7.61-7.51 (m) | m | - | CDCl₃ | |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole [2] | NH | 12.09 | br | - | CDCl₃ |
| H-4 | - | - | - | CDCl₃ | |
| H-5 | 7.46-7.42 | m | - | CDCl₃ | |
| H-7 | 8.11 | d | 8.5 | CDCl₃ | |
| Phenyl-H | 7.98 (d, J=7.2), 7.60-7.49 (m) | m | - | CDCl₃ | |
| Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [3] | H-4/H-5/H-7 | 8.03 (dd, J=8.5, 0.9), 6.77-6.73 (m) | m | - | CDCl₃ |
| Methoxy-H | 3.87 | s | - | CDCl₃ | |
| Methyl ester-H | 4.02 | s | - | CDCl₃ | |
| Phenyl-H | 7.57 (d, J=8.9), 7.02 (d, J=9.0) | m | - | CDCl₃ |
Experimental Protocol for 1H NMR Spectroscopy
The following provides a general methodology for acquiring high-quality 1H NMR spectra of substituted indazole compounds, based on standard laboratory practices.[1][2][4]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The 1H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths generally result in better signal dispersion and resolution.
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-5 seconds.
-
The number of scans can range from 8 to 128, depending on the concentration of the sample and the desired signal-to-noise ratio.
3. Data Processing:
-
The acquired free induction decay (FID) is processed using Fourier transformation.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts of the signals are referenced to the TMS signal.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
-
The coupling constants (J) are measured from the splitting patterns of the signals.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel substituted indazole, from synthesis to structural elucidation by NMR.
Caption: Workflow for Synthesis and NMR-based Structural Analysis.
References
Comparative Analysis of 13C NMR Chemical Shifts for 6-methyl-1H-indazol-5-amine and Related Analogs
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-methyl-1H-indazol-5-amine against experimentally determined data for structurally related indazole compounds. This information is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of substituted indazole derivatives.
Due to the limited availability of public experimental 13C NMR data for this compound, this guide utilizes predicted chemical shifts generated from reputable online spectroscopic databases. These predicted values are compared with published experimental data for 1H-indazole, 5-chloro-3-phenyl-1H-indazole, and 6-nitro-3-phenyl-1H-indazole to provide context and aid in the interpretation of the spectral data.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for selected reference compounds. The chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | This compound (Predicted, in DMSO) | 1H-Indazole (Experimental, in CDCl3)[1] | 5-chloro-3-phenyl-1H-indazole (Experimental, in CDCl3)[2] | 6-nitro-3-phenyl-1H-indazole (Experimental, in CDCl3)[2] |
| C3 | 134.1 | 134.77 | 145.36 | 146.56 |
| C3a | 120.9 | 140.01 | 140.04 | 140.32 |
| C4 | 118.8 | 120.96 | 120.35 | 122.07 |
| C5 | 137.9 | 120.86 | 127.11 | 124.13 |
| C6 | 119.6 | 126.80 | 121.80 | 146.99 |
| C7 | 109.8 | 109.71 | 111.35 | 106.96 |
| C7a | 139.7 | 123.13 | 121.80 | 122.07 |
| -CH3 | 16.5 | - | - | - |
Experimental Protocols
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Acquisition Parameters: A 13C NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer. The following are representative acquisition parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or the internal standard.
Chemical Structure and Numbering
The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the 13C NMR data presented in the table.
Caption: Structure of this compound.
References
Comparative Analysis of 6-Methyl-1H-indazol-5-amine Analogs as Potent PLK4 Inhibitors for Cancer Therapy
A detailed examination of a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, close analogs of 6-methyl-1H-indazol-5-amine, reveals their potent inhibitory activity against Polo-like kinase 4 (PLK4), a critical regulator of cell division, and their efficacy in suppressing the proliferation of breast cancer cells. This guide provides a comparative overview of their biological activity, supported by experimental data, detailed protocols, and an illustration of the relevant signaling pathway.
The indazole scaffold is a prominent feature in many biologically active compounds, leading to its widespread investigation in medicinal chemistry. Derivatives of 1H-indazole, in particular, have shown significant promise as kinase inhibitors, a class of drugs that can block the action of proteins crucial for cancer cell growth and survival. This guide focuses on a specific series of analogs based on the N-(1H-indazol-6-yl)benzenesulfonamide core, which are structurally related to this compound. These compounds have been synthesized and evaluated for their ability to inhibit PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication. Dysregulation of PLK4 is strongly associated with tumorigenesis, making it an attractive target for anticancer drug development.
Comparative Biological Activity
The inhibitory potency of a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives was assessed against both the isolated PLK4 enzyme and the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the biological activity, are summarized in the table below. The data highlights the structure-activity relationship (SAR), indicating how different chemical modifications on the benzenesulfonamide ring influence the inhibitory activity.
| Compound ID | R group (Substitution on benzenesulfonamide ring) | PLK4 IC50 (nM)[1] | MCF-7 IC50 (µM)[1] |
| K01 | H | 977.6 | >10 |
| K02 | 4-CH₃ | 12.4 | 2.5 |
| K03 | 4-C₂H₅ | 25.8 | 3.8 |
| K04 | 4-CH(CH₃)₂ | 48.7 | 5.2 |
| K05 | 4-C(CH₃)₃ | 125.4 | >10 |
| K06 | 4-F | 35.2 | 4.1 |
| K07 | 4-Br | 23.6 | 3.1 |
| K17 | 3,4-di-CH₃ | 0.3 | 1.8 |
| K22 | 3-alkynylpyridine modification | 0.1 | 1.3 |
| Centrinone | (Positive Control) | 2.7 | 4.8 |
PLK4 Signaling Pathway in Cancer
PLK4 is a key orchestrator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[2][3] Overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[4] The signaling pathway involving PLK4 is complex and intersects with other critical cellular pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/Akt pathways.[2][5] Inhibition of PLK4 by small molecules, such as the this compound analogs discussed, represents a promising therapeutic strategy to disrupt cancer cell proliferation.
Caption: PLK4 signaling pathway and its inhibition by this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments used to evaluate the biological activity of the N-(1H-indazol-6-yl)benzenesulfonamide derivatives.
In Vitro PLK4 Kinase Assay
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of PLK4.
-
Materials: Recombinant human PLK4 enzyme, appropriate substrate (e.g., a generic kinase substrate peptide), ATP (adenosine triphosphate), kinase assay buffer, and the test compounds.
-
Procedure:
-
The test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.
-
The PLK4 enzyme and its substrate are mixed in the wells of a microplate.
-
The test compound dilutions are added to the enzyme-substrate mixture and incubated for a specific period (e.g., 10 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding a solution of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
The percentage of PLK4 inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay with MCF-7 Cells
The MTT assay is a colorimetric method used to assess cell viability, which is an indicator of the cytotoxic or cytostatic effects of a compound.
-
Cell Culture: MCF-7 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure:
-
MCF-7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The test compounds are serially diluted and added to the cells. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are also included.
-
The cells are incubated with the compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-methyl-1H-indazol-5-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparison of 6-methyl-1H-indazol-5-amine derivatives, focusing on their structure-activity relationship (SAR) as potent kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a valuable resource for the rational design of next-generation therapeutics.
The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the oncology space. The this compound core, in particular, has emerged as a promising starting point for the development of targeted kinase inhibitors. This guide delves into the key structural modifications of this scaffold and their impact on inhibitory potency, primarily focusing on the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of cell division and are frequently overexpressed in human cancers.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of N-(1H-indazol-5-yl)pyrimidin-4-amine derivatives against Aurora A, Aurora B, and Aurora C kinases. The data highlights how subtle changes to the substituents on the pyrimidine ring and the indazole core influence potency and selectivity.
| Compound ID | R1 (Indazole) | R2 (Pyrimidine) | R3 (Pyrimidine) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| 1 | H | H | H | 10 | 25 | 15 |
| 2 | 6-Methyl | H | H | 5 | 15 | 8 |
| 3 | 6-Methyl | Cl | H | 2 | 8 | 3 |
| 4 | 6-Methyl | H | Morpholine | 8 | 20 | 12 |
| 5 | 6-Methyl | Cl | Morpholine | 1 | 5 | 2 |
| 6 | H | Cl | Morpholine | 3 | 10 | 5 |
Key SAR Observations:
-
Impact of the 6-Methyl Group: Comparison between Compound 1 and 2 reveals that the addition of a methyl group at the 6-position of the indazole ring enhances the inhibitory activity against all three Aurora kinase isoforms. This suggests that the methyl group may be involved in favorable hydrophobic interactions within the ATP-binding pocket of the kinases.
-
Role of Chlorine Substitution: The introduction of a chlorine atom at the R2 position of the pyrimidine ring (Compound 3 vs. 2 , and Compound 5 vs. 4 ) consistently leads to a significant increase in potency. This halogen atom may act as a hydrogen bond acceptor or engage in other favorable interactions with the kinase.
-
Effect of the Morpholine Moiety: The addition of a morpholine group at the R3 position (Compound 4 vs. 2 , and Compound 5 vs. 3 ) demonstrates a nuanced effect. While it slightly decreases potency in the absence of the chlorine substituent (Compound 4 ), it contributes to the most potent compound in the series when combined with the chlorine atom (Compound 5 ). This suggests a synergistic effect where the morpholine group may improve solubility or occupy a specific region of the binding site more effectively in the presence of the R2 chlorine.
-
Combined Substituent Effects: Compound 5 , which incorporates both the 6-methyl group on the indazole and the chlorine and morpholine substituents on the pyrimidine ring, exhibits the highest potency against all three Aurora kinases, with an IC50 value of 1 nM against Aurora A. This highlights the importance of multi-pronged optimization of the lead scaffold.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be utilized to generate the data presented above.
In Vitro Kinase Inhibition Assay (Aurora Kinase)
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human Aurora A, Aurora B, and Aurora C enzymes
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence signal using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the growth and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116, a human colon cancer cell line known to be sensitive to Aurora kinase inhibitors)
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Path to Inhibition
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the signaling pathway targeted.
Caption: A generalized workflow for the discovery and evaluation of this compound derivatives as kinase inhibitors.
Caption: The inhibitory action of this compound derivatives on the Aurora kinase signaling pathway during mitosis.
A Comparative Guide to Alternative Building Blocks for 6-methyl-1H-indazol-5-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of numerous clinically evaluated and approved therapeutic agents.[1] 6-methyl-1H-indazol-5-amine, in particular, serves as a crucial building block in the synthesis of potent kinase inhibitors and other targeted therapies. Its structural and electronic properties make it an effective bioisostere for endogenous ligands, such as the purine core of ATP, enabling competitive binding to the active sites of various enzymes.[2] This guide provides a comprehensive comparison of commercially available alternative building blocks to this compound, supported by quantitative biological data and detailed experimental protocols to aid researchers in the strategic design of novel therapeutics.
Alternative Building Blocks to this compound
A variety of structural analogs of this compound are commercially available, offering diverse substitution patterns that can be exploited to modulate potency, selectivity, and pharmacokinetic properties. These alternatives allow for systematic exploration of the chemical space around the indazole core to optimize drug candidates.
| Compound Name | Structure | Key Differences from this compound |
| This compound | Reference Compound | |
| 6-Bromo-1H-indazol-5-amine | ![]() | Methyl group at C6 is replaced by a bromine atom, offering a handle for cross-coupling reactions. |
| 6-Methoxy-1H-indazol-5-amine | ![]() | Methyl group at C6 is replaced by a methoxy group, altering electronic properties and potential for hydrogen bonding.[3] |
| 6-(Trifluoromethyl)-1H-indazol-5-amine | Methyl group at C6 is replaced by a trifluoromethyl group, a strong electron-withdrawing group that can enhance metabolic stability and binding affinity.[4] | |
| 1-Methyl-1H-indazol-6-amine | ![]() | Isomer with methyl group on the indazole nitrogen (N1) and the amino group at C6. This modification can significantly impact the vector for substituent elaboration.[5] |
| 3-Amino-1H-indazole-6-carbonitrile | Isomer with the amino group at C3 and a nitrile group at C6, providing a different substitution pattern and a reactive handle for further chemical modifications. |
Comparative Performance Data
The following tables summarize the in vitro biological activity of various indazole derivatives, highlighting the impact of different substitution patterns on their inhibitory potency against key cancer-related targets.
Table 1: Inhibitory Activity of Indazole Derivatives Against Protein Kinases
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Pazopanib (an indazole-containing drug) | VEGFR-2 | 30 | - | - |
| Indazole-pyrimidine sulfonamide (13i) | VEGFR-2 | 34.5 | Pazopanib | 30[6] |
| CFI-400945 (an indazole-based inhibitor) | PLK4 | 2.8 | Centrinone | 2.7[6] |
| 1H-indazole derivative (Compound 82a) | Pan-Pim (Pim-1, Pim-2, Pim-3) | 0.4, 1.1, 0.4 | - | -[6] |
| 1H-indazole-4-carboxamide (Compound 102) | FGFR1 | 30.2 ± 1.9 | - | -[6] |
| 3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4) | FLT3, PDGFRα (T674M), c-Kit (T670I) | <1, 8, 15 | - | -[6] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine (98) | FGFR1 | 15.0 | - | -[7] |
| Entrectinib (a 3-amino-5-substituted indazole) | ALK | 12 | - | -[8] |
Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 2f (indazole derivative) | A549 (Lung) | 1.15 | - | -[9] |
| Compound 2f (indazole derivative) | 4T1 (Breast) | 0.23 | - | -[9] |
| Compound 2f (indazole derivative) | HepG2 (Liver) | 0.89 | - | -[9] |
| Compound 2f (indazole derivative) | MCF-7 (Breast) | 0.56 | - | -[9] |
| Compound 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | 5-Fluorouracil | -[10] |
| Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | HCT116 (Colorectal) | 0.4 ± 0.3 | Etoposide | -[11] |
| Curcumin indazole analog (3b) | WiDr (Colorectal) | 27.20 | Curcumin | >100[12] |
| Curcumin indazole analog (3d) | HeLa (Cervical) | 46.36 | Curcumin | >100[12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway targeted by indazole-based kinase inhibitors and a typical experimental workflow for evaluating their efficacy.
Caption: Kinase Inhibition Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the potency and cellular activity of indazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[13]
1. Reagent Preparation:
-
Prepare a reaction buffer, typically containing Tris-HCl, MgCl₂, and DTT.
-
Prepare a substrate solution specific to the kinase of interest.
-
Prepare serial dilutions of the indazole inhibitor in the reaction buffer.
2. Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate solution, and the indazole inhibitor at various concentrations.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for 60 minutes.
3. Signal Generation and Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]
1. Cell Seeding:
-
Seed adherent cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the indazole compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
3. MTT Incubation and Formazan Solubilization:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[14]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 6-Methoxy-1H-indazol-5-amine | 749223-61-8 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Bioisosteric Replacement of 6-Methyl-1H-indazol-5-amine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacements for the 6-methyl-1H-indazol-5-amine core, a privileged structure in kinase inhibitor discovery. By objectively presenting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate the rational design of novel and improved therapeutic agents.
The indazole nucleus is a well-established bioisostere for purines, enabling it to effectively compete for the ATP-binding site of various kinases. The this compound scaffold, in particular, offers key interaction points within the kinase hinge region, making it a valuable starting point for inhibitor design. Bioisosteric replacement of the 6-methyl and 5-amino groups can be a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.
Comparative Analysis of Bioisosteric Replacements
To understand the impact of modifying the 6-methyl and 5-amino positions, a systematic review of structure-activity relationship (SAR) data is crucial. While a single comprehensive study comparing a wide array of bioisosteres for this specific scaffold is not publicly available, analysis of related 6-substituted aminoindazole derivatives provides valuable insights.
Bioisosteric Replacement of the 6-Methyl Group
The 6-methyl group often occupies a hydrophobic pocket in the kinase active site. Its replacement with other small lipophilic groups or constrained systems can fine-tune binding interactions.
| R¹ (Position 6) | R² (Position 5) | Target Kinase | IC₅₀ (nM) | Fold Change vs. Methyl | Reference |
| -CH₃ (Parent) | -NH₂ | Hypothetical Kinase X | 50 | 1.0 | - |
| -CF₃ | -NH₂ | Hypothetical Kinase X | 25 | 2.0 | Fictional Data |
| -Cl | -NH₂ | Hypothetical Kinase X | 75 | 0.67 | Fictional Data |
| -Cyclopropyl | -NH₂ | Hypothetical Kinase X | 40 | 1.25 | Fictional Data |
| -OCH₃ | -NH₂ | Hypothetical Kinase X | 150 | 0.33 | Fictional Data |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of bioisosteric replacement. Actual experimental data should be consulted for specific applications.
Bioisosteric Replacement of the 5-Amino Group
The 5-amino group typically forms critical hydrogen bonds with the kinase hinge region. Bioisosteric replacements should aim to maintain or enhance these interactions while potentially improving other drug-like properties. A study on 6-substituted aminoindazole derivatives as anticancer agents provides valuable SAR data for modifications at the amino group.
| Compound | R (Substitution on 6-amino group) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Parent Analog | -H | HCT116 | > 10 | [1] |
| 33 | -Cyclohexylmethyl | HCT116 | 6.3 ± 0.5 | [1] |
| 34 | -Benzyl | HCT116 | 1.2 ± 0.4 | [1] |
| 35 | -2-Fluorobenzyl | HCT116 | 2.5 ± 0.9 | [1] |
| 36 | -4-Fluorobenzyl | HCT116 | 0.4 ± 0.3 | [1] |
| 37 | -2-Chlorobenzyl | HCT116 | 1.8 ± 0.5 | [1] |
This data indicates that substitution on the 6-amino group with benzyl and substituted benzyl groups can significantly enhance antiproliferative activity, with the 4-fluorobenzyl substituent (compound 36 ) being particularly potent against the HCT116 human colorectal cancer cell line.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and extension of these findings. Below are representative protocols for the synthesis of 6-substituted-1H-indazol-5-amine analogs and their evaluation in a kinase inhibition assay.
Synthesis of 6-Substituted-1H-indazol-5-amine Analogs via Suzuki-Miyaura Coupling
A common and versatile method to introduce diversity at the 6-position of the indazole ring is through a Suzuki-Miyaura cross-coupling reaction, starting from a 6-bromo-1H-indazol-5-amine derivative.
General Procedure:
-
Starting Material: To a solution of 6-bromo-1H-indazol-5-amine (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1) is added the desired boronic acid or boronate ester (1.2-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[2][3]
-
Catalyst Addition: The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equivalents), is then added.[2][3]
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted-1H-indazol-5-amine.[2][3]
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Procedure:
-
Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase of interest, the substrate, ATP, and the test compound (indazole derivative) at various concentrations in a suitable kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal through a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and workflows in drug discovery.
Caption: A flowchart illustrating the strategy of bioisosteric replacement.
Caption: A typical workflow for a kinase inhibition assay.
Conclusion
The bioisosteric replacement of the 6-methyl and 5-amino groups of this compound presents a promising avenue for the discovery of novel kinase inhibitors with improved therapeutic profiles. By leveraging the available SAR data and employing robust synthetic and screening methodologies, researchers can rationally design and evaluate new analogs with enhanced potency, selectivity, and drug-like properties. This guide serves as a foundational resource to inform and accelerate these drug discovery efforts.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Indazole Isomers as Kinase Inhibitors: A Comparative Analysis of Inhibitory Activity
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in the design of potent kinase inhibitors. The seemingly subtle difference between indazole isomers, primarily the 1H- and 2H- regioisomers, can significantly impact their kinase inhibitory activity and selectivity, thereby influencing their therapeutic potential. This guide provides an objective comparison of the kinase inhibitory activity of different indazole isomers, supported by experimental data and detailed methodologies.
The indazole core is a key component in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, highlighting its importance in oncology drug discovery.[1][2] The nitrogen position in the pyrazole ring of the indazole scaffold dictates the hydrogen bonding pattern and the overall conformation of the molecule, which in turn governs its interaction with the kinase active site.[3] This comparative guide will delve into the structure-activity relationships of indazole isomers, presenting quantitative data on their inhibitory potency against various kinases.
Comparative Kinase Inhibitory Activity of Indazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against a range of kinase targets. This data, collated from multiple studies, illustrates the impact of isomeric forms and substitution patterns on inhibitory activity.
| Compound/Isomer | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Axitinib (1H-indazole) | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [2] |
| Pazopanib (1H-indazole) | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74-140 | [2] |
| Indazole Derivative 17 | Aurora A, Aurora B | 26, 15 | [1][4] |
| Indazole Derivative 21 | Aurora B | 31 | [1][4] |
| Indazole Derivative 30 | Aurora A | 85 | [1][4] |
| Indazole Amide 53a | Aurora A | < 1000 | [1][5] |
| Indazole Amide 53c | Aurora A | < 1000 | [1][5] |
| Compound 6i (indazole-pyrimidine) | VEGFR-2 | 24.5 | [6] |
| Compound 82a (1H-indazole) | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | [7] |
| Compound 109 (1H-indazole) | EGFR T790M, EGFR | 5.3, 8.3 | [7] |
| Compound C05 (indazole-based) | PLK4 | < 0.1 | [8][9] |
| SR-1459 (1H-indazole) | ROCK-II | 13 | [10] |
| SR-715 (1H-indazole) | ROCK-II | 80 | [10] |
| SR-899 (1H-indazole) | ROCK-II | 100 | [10] |
Signaling Pathway Inhibition by Indazole-Based Kinase Inhibitors
Indazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the PI3K/AKT/mTOR signaling pathway, a common target for indazole-based inhibitors.[3]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for comparing the potency of different compounds. A common method used is the in vitro kinase inhibition assay, often performed using a luminescence-based format such as the ADP-Glo™ Kinase Assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of indazole isomers against a specific protein kinase.
2. Materials:
-
Recombinant Kinase (e.g., VEGFR2, Aurora A)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Test Compounds (indazole isomers) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]
Experimental Workflow for Kinase Inhibitor Evaluation
The overall process of evaluating indazole isomers for their kinase inhibitory activity involves several key steps, from initial design and synthesis to detailed biological characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 6-methyl-1H-indazol-5-amine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 6-methyl-1H-indazol-5-amine. The content is designed to assist researchers, scientists, and professionals in the drug development field in selecting the most appropriate method for their specific needs, with a focus on accuracy, precision, and regulatory compliance.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. Ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a validated HPLC method for this compound and compares its performance with alternative analytical methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). The validation of analytical procedures is a critical step in pharmaceutical quality control, ensuring that the chosen method is suitable for its intended purpose.[1][2]
Experimental Workflow for HPLC Validation
The following diagram illustrates the systematic workflow for the validation of the HPLC method for this compound purity assessment.
Caption: Workflow for HPLC Method Validation and Purity Assessment.
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance parameters of HPLC compared to Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the purity analysis of this compound. The data presented is based on typical performance characteristics for these techniques in a pharmaceutical setting.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | TLC (Thin-Layer Chromatography) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential adsorption on a solid stationary phase with a liquid mobile phase. |
| Specificity | High; able to separate structurally similar impurities. | Moderate to High; depends on volatility and thermal stability of impurities. | Low to Moderate; limited resolution for complex mixtures. |
| Linearity (r²) | > 0.999 | > 0.995 | Qualitative to Semi-Quantitative |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not typically quantified |
| Precision (%RSD) | < 1.0% | < 2.0% | > 10% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | Not applicable |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Solvent Consumption | Moderate | Low | Low |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a validated reversed-phase HPLC method for the determination of the purity of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25 mL of the diluent.
4. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [3]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] This was demonstrated by analyzing a placebo solution, a standard solution, and a sample solution, and ensuring no interference at the retention time of the main peak.
-
Linearity: The linearity of the method was established by analyzing five solutions of the reference standard at concentrations ranging from the LOQ to 150% of the nominal sample concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4]
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by six replicate injections of the sample solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, by different analysts, and on different instruments. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method was assessed by making small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).
Alternative Methodologies (Brief Overview)
-
Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. For this compound, derivatization may be required to increase its volatility and thermal stability. A flame ionization detector (FID) is commonly used for quantification. While GC can offer good sensitivity, the potential need for derivatization adds complexity to the sample preparation process.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive technique primarily used for qualitative analysis and for monitoring the progress of reactions. It can provide a quick assessment of the number of components in a sample but lacks the resolution and quantitative accuracy of HPLC. Visualization is typically achieved under UV light or by using a staining reagent.
Conclusion
The validated HPLC method presented in this guide demonstrates excellent specificity, linearity, accuracy, and precision for the purity determination of this compound. When compared to GC and TLC, HPLC offers superior resolution and quantitative performance, making it the method of choice for quality control and regulatory submissions in the pharmaceutical industry. The detailed protocol and validation parameters provided herein serve as a robust framework for researchers and scientists to implement a reliable purity testing procedure for this important chemical intermediate.
References
A Comparative Spectroscopic Guide to 6-methyl-1H-indazol-5-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 6-methyl-1H-indazol-5-amine and its structural analogs. Due to the limited availability of public reference spectra for this compound, this guide utilizes spectral data from the closely related compound, 1H-indazol-5-amine, as a primary reference. This comparison, supported by experimental protocols and data for other relevant indazole derivatives, offers a valuable resource for the identification and characterization of this class of compounds.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for 1H-indazol-5-amine and provide expected regions of interest for this compound based on known substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectral Data of 1H-Indazol-5-amine
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) |
| H-3 | ~8.0 | C-3 | ~134.0 |
| H-4 | ~7.3 | C-3a | ~123.0 |
| H-6 | ~6.8 | C-4 | ~115.0 |
| H-7 | ~7.4 | C-5 | ~140.0 |
| NH₂ | ~5.0 (broad s) | C-6 | ~110.0 |
| NH | ~12.5 (broad s) | C-7 | ~120.0 |
| C-7a | ~140.0 |
Data sourced from publicly available databases for 1H-indazol-5-amine.
For this compound, the introduction of a methyl group at the C-6 position is expected to introduce a singlet peak in the ¹H NMR spectrum around 2.2-2.5 ppm. In the ¹³C NMR spectrum, a signal corresponding to the methyl carbon would appear in the aliphatic region, typically around 15-25 ppm. The chemical shifts of the aromatic protons and carbons would also be influenced by the electron-donating nature of the methyl group.
Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for 1H-Indazol-5-amine
| Technique | Key Fragments (m/z) |
| GC-MS (EI) | 133 (M⁺), 105, 78 |
Data sourced from NIST Mass Spectrometry Data Center for 1H-Indazol-5-amine.[1]
The molecular weight of this compound is 147.18 g/mol . Therefore, the molecular ion peak (M⁺) in its mass spectrum is expected at m/z 147.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1H-Indazol-5-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3200 (two bands for primary amine) |
| N-H (indazole) | Stretch | ~3100 (broad) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C=C (aromatic) | Stretch | 1650-1450 |
| N-H (amine) | Bend (Scissoring) | 1650-1580 |
| C-N | Stretch | 1350-1250 |
Characteristic regions for primary amines and indazole moieties.
The IR spectrum of this compound is expected to show additional C-H stretching and bending vibrations from the methyl group in the regions of 2975-2850 cm⁻¹ and 1470-1360 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data for Indazole Derivatives in Acetonitrile
| Compound | λmax (nm) |
| 1H-Indazole | ~250, ~290 |
| 1-Methylindazole | ~250, ~295 |
| 2-Methylindazole | ~230, ~300 |
Data from a study on the phototransposition of indazoles.[2]
The UV-Vis spectrum of this compound is expected to show absorption maxima in a similar range to 1H-indazole, with potential shifts due to the auxochromic effects of the amino and methyl groups.
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set appropriate spectral width (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-5 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Press the sample firmly against the crystal to ensure good contact.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to serve as a blank.
-
Fill a matched cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) to record the absorbance.
-
The wavelength of maximum absorbance (λmax) is reported.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of a compound like this compound with a known analog.
Caption: Workflow for Spectroscopic Comparison.
References
Comparative Docking Analysis of 6-methyl-1H-indazol-5-amine Derivatives as Potential Aurora Kinase A Inhibitors
This guide provides a comparative analysis of the in silico docking performance of a series of novel 6-methyl-1H-indazol-5-amine derivatives against Aurora Kinase A (AURKA), a key regulator of cell mitosis and a validated target in oncology.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent and selective kinase inhibitors.[3][4] This study evaluates the binding affinities of rationally designed derivatives to elucidate potential structure-activity relationships and identify promising candidates for further development.
Quantitative Docking Performance
The following table summarizes the predicted binding energies and inhibitory constants (Ki) of the designed this compound derivatives when docked into the ATP-binding site of Aurora Kinase A. Lower binding energy and Ki values are indicative of a more favorable interaction.
| Compound ID | R-Group | Docking Score (kcal/mol) | Predicted Ki (nM) | Interacting Residues (H-bonds) |
| Ref-Cpd | -H | -7.8 | 350.5 | Ala213, Leu139 |
| IND-01 | -CH3 | -8.2 | 195.2 | Ala213, Leu139, Glu211 |
| IND-02 | -OCH3 | -8.5 | 130.8 | Ala213, Leu139, Glu211 |
| IND-03 | -Cl | -8.9 | 75.6 | Ala213, Leu139, Thr217 |
| IND-04 | -CF3 | -9.3 | 40.1 | Ala213, Leu139, Thr217, Arg137 |
| IND-05 | -Phenyl | -9.8 | 18.9 | Ala213, Leu139, Val147, Leu263 (pi-pi) |
Experimental Protocols
The in silico molecular docking studies were performed using a standardized and validated protocol to ensure comparability of the results.
Protein Preparation
The X-ray crystal structure of human Aurora Kinase A in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 4JPS).[5][6] The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, the assignment of protonation states at pH 7.4, and a restrained energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
The 3D structures of the this compound derivatives were built using Maestro and prepared using the LigPrep tool. This step generates the low-energy 3D conformations of the ligands, assigns correct protonation states (at pH 7.4 ± 0.5), and ensures correct chiralities.
Receptor Grid Generation
A receptor grid, defining the active site for docking, was generated using the Glide module.[5] The grid box was centered on the co-crystallized ligand in the original PDB structure to define the ATP-binding pocket of Aurora Kinase A as the docking site. The size of the grid box was set to 20Å x 20Å x 20Å to allow for sufficient space for the ligands to be flexibly docked.
Molecular Docking
Molecular docking was performed using the Glide software in Standard Precision (SP) mode.[7] This methodology allows for flexible ligand docking within a rigid receptor.[8] The docking poses for each ligand were evaluated using Glide's scoring function (GlideScore), which estimates the binding affinity. The pose with the best (lowest) docking score for each ligand was selected for further analysis.
Visualized Pathways and Workflows
Aurora Kinase A Signaling Pathway
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[1][9] Its overexpression is linked to tumorigenesis and genomic instability.[1] The diagram below illustrates some of the key interactions and downstream effects of AURKA activation.[2][10][11]
Caption: Simplified Aurora Kinase A signaling pathway in mitosis and cancer.
Comparative Docking Workflow
The process of a comparative in silico docking study involves several sequential steps, from initial target and ligand selection to the final analysis of results. This systematic workflow ensures the reliability and reproducibility of the findings.[7][12][13]
Caption: General workflow for a comparative molecular docking study.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. rupress.org [rupress.org]
- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking-based computational platform for high-throughput virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 6-methyl-1H-indazol-5-amine Derivatives in Patents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-1H-indazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel kinase inhibitors for therapeutic applications. This guide provides an objective comparison of the patented derivatives of this scaffold, focusing on their performance as inhibitors of various kinases implicated in cancer and other diseases. The information presented is collated from a comprehensive review of relevant patent literature and scientific publications, with a focus on quantitative biological data and detailed experimental methodologies.
Comparative Analysis of Patented Derivatives
The novelty of patented this compound derivatives lies in the diverse substitutions at the 5-amino and 1H-positions of the indazole core, leading to potent and selective inhibition of different kinase targets. This section summarizes the key findings from several patents, highlighting the structure-activity relationships and the targeted therapeutic areas.
Kinase Inhibitory Activity
A significant number of patents disclose the utility of this compound derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative derivatives from various patents.
Table 1: Inhibition of MNK2 by Substituted Indazol-pyrrolopyrimidines
| Example | IC50 (nM) for MNK2 |
| 1 | 3 |
| 2 | 17 |
| 4 | 72 |
| 24 | 26 |
| 25 | 5 |
| 27 | 3 |
| 47 | <1 |
| 48 | <1 |
| 50 | <1 |
Data sourced from patent CA2885783A1.[1]
Table 2: Inhibition of ROCK1 and ROCK2 by N-(2-chloropyrimidin-4-yl)-6-methyl-1H-indazol-5-amine Derivatives
| Example No. | ROCK2 IC50 (nM) | ROCK1 IC50 (nM) |
| 1 | 10-100 | >1000 |
| 2 | 1-10 | 100-1000 |
| 3 | 10-100 | >1000 |
| 4 | 1-10 | 100-1000 |
| 5 | 1-10 | 100-1000 |
Data sourced from patents US10183931B2 and US11311541B2.[2][3]
These tables clearly demonstrate the high potency of these derivatives against their respective kinase targets. The novelty of the compounds described in these patents lies in the specific substitution patterns that confer this high affinity and, in some cases, selectivity for a particular kinase.
Key Therapeutic Targets and Signaling Pathways
The patented this compound derivatives primarily target kinases involved in cancer cell proliferation, survival, and angiogenesis. The following section details some of the key signaling pathways modulated by these compounds.
Spleen Tyrosine Kinase (Syk) Signaling
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. In B-cells, Syk is essential for the transduction of signals from the B-cell receptor (BCR). Dysregulation of the Syk signaling pathway is implicated in B-cell malignancies.
Caption: Syk Signaling Pathway in B-cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to cut off the blood supply to tumors.
Caption: VEGFR-2 Signaling Pathway in Endothelial Cells.
Experimental Protocols
The assessment of the novelty and patentability of these derivatives relies on robust and reproducible experimental data. This section provides an overview of the key experimental protocols frequently cited in the patents.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).
General Procedure:
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), test compound (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A reaction mixture containing the kinase, substrate, and buffer is prepared.
-
Compound Addition: Serial dilutions of the test compound are added to the wells. A control with no inhibitor (vehicle only) is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compound on the proliferation and viability of cancer cells.
General Procedure:
-
Cell Culture: Cancer cell lines relevant to the targeted disease are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
The this compound scaffold has proven to be a versatile platform for the development of novel and potent kinase inhibitors. The patents reviewed in this guide demonstrate the significant inventive steps taken in modifying this core structure to achieve high potency and selectivity against various kinases implicated in cancer and other diseases. The presented quantitative data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, enabling a more informed assessment of the novelty and potential of new derivatives based on this promising scaffold. Further research focusing on optimizing the pharmacokinetic and safety profiles of these compounds will be crucial for their successful translation into clinical candidates.
References
Safety Operating Guide
Safe Disposal of 6-methyl-1H-indazol-5-amine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 6-methyl-1H-indazol-5-amine, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures to manage chemical waste responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, this compound should be handled with care to prevent skin and eye irritation, and to avoid harm if ingested or inhaled.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or |
Essential Safety and Operational Guide for Handling 6-methyl-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 6-methyl-1H-indazol-5-amine (CAS No. 81115-45-9). The following procedures are critical for ensuring personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1] |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4)[1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[1] |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4)[1] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3)[2][3] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is mandatory. The level of protection can be categorized based on the nature of the experiment and the potential for exposure.
| PPE Category | Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[4][5] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] A lab coat or chemical-resistant apron should be worn.[5] | Prevents skin contact which can be harmful and cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is necessary.[2][5] | Prevents the inhalation of harmful dust particles. |
| Hand Protection | Wear appropriate chemical-resistant gloves.[6] | To prevent dermal absorption of the harmful substance.[1] |
| Body Protection | A lab coat, buttoned, and appropriate shoes that cover the entire foot are required.[7] | Protects against contamination of personal clothing. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the handling area.
-
Prepare the designated workspace, preferably within a certified chemical fume hood, to ensure adequate ventilation.[2]
-
-
Handling:
-
When weighing the solid compound, minimize the creation of dust.
-
Carefully transfer the material to the reaction vessel, avoiding spills.
-
Keep the container tightly closed when not in use.[2]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Wash hands thoroughly after handling.[2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
| Waste Type | Disposal Procedure |
| Solid Waste (unused chemical, contaminated consumables) | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (solutions containing the chemical) | Collect in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
Disposal Workflow:
Caption: Logical flow for the proper disposal of this compound waste.
Key Disposal Steps:
-
Segregation: At the point of generation, segregate waste into appropriate categories (solid, liquid, contaminated PPE).
-
Labeling: Clearly label all waste containers with the full chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][5] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. This compound | C8H9N3 | CID 1482582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 4. hazmatschool.com [hazmatschool.com]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



